Antiviral agent 55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(3-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-15-6-4-5-14(13-15)22-18-19(23-9-11-27-12-10-23)21(25)17-8-3-2-7-16(17)20(18)24/h2-8,13,22H,9-12H2,1H3 |
InChI Key |
MYOUVIMNPAUVPN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of Antiviral Agent 55
An Inhibitor of Human Immunodeficiency Viruses 1 and 2 (HIV-1 and HIV-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antiviral agent 55, also identified as Compound 95, is a chemical entity with the molecular formula C₂₁H₂₀N₂O₄ and the Chemical Abstracts Service (CAS) registry number 371137-60-9.[1] This agent has been identified as an inhibitor of both Human Immunodeficiency Virus 1 (HIV-1) and Human Immunodeficiency Virus 2 (HIV-2), the two major types of the virus that cause Acquired Immunodeficiency Syndrome (AIDS).[1] This technical guide aims to provide a detailed overview of the available information regarding the mechanism of action of this compound, drawing from established principles of HIV virology and antiviral drug development.
Due to the limited publicly available data specifically on this compound, this guide will focus on the common mechanisms of action for anti-HIV agents and provide a framework for the potential experimental protocols and signaling pathways that could be involved.
Potential Mechanisms of Action
The replication cycle of HIV presents several potential targets for antiviral drugs. Based on the chemical structure and the known targets of other anti-HIV agents, this compound could potentially exert its inhibitory effects through one or more of the following mechanisms:
-
Reverse Transcriptase Inhibition: This is a common mechanism for many approved antiretroviral drugs. These inhibitors block the viral enzyme reverse transcriptase, which is essential for converting the viral RNA genome into DNA, a crucial step for integration into the host cell's genome.
-
Protease Inhibition: HIV protease is a viral enzyme responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of non-infectious viral particles.
-
Integrase Inhibition: Integrase is the enzyme that inserts the viral DNA into the host cell's DNA. Blocking this step prevents the establishment of a chronic infection.
-
Entry and Fusion Inhibition: These agents prevent the virus from entering the host cell by targeting viral surface proteins (like gp120 or gp41) or host cell receptors (like CD4, CCR5, or CXCR4).
Further research is necessary to elucidate the precise molecular target of this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To determine the specific mechanism of action of this compound, a series of in vitro experiments would be required. The following are standard protocols used in the field of HIV research:
Antiviral Activity Assays
These assays are designed to quantify the inhibitory effect of the compound on viral replication in cell culture.
-
Cell-Based HIV-1 and HIV-2 Inhibition Assays:
-
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against different strains of HIV-1 and HIV-2.
-
Methodology:
-
Culture susceptible host cells (e.g., TZM-bl cells, peripheral blood mononuclear cells - PBMCs).
-
Infect the cells with a known amount of HIV-1 or HIV-2 in the presence of serial dilutions of this compound.
-
After a defined incubation period (e.g., 48-72 hours), quantify viral replication by measuring a reporter gene product (e.g., luciferase or β-galactosidase in TZM-bl cells) or a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.
-
Calculate the EC₅₀ value from the dose-response curve.
-
-
Mechanism of Action Assays
These experiments aim to identify the specific stage of the HIV life cycle that is inhibited by the compound.
-
Time-of-Addition Assay:
-
Objective: To determine the point in the viral replication cycle at which this compound is effective.
-
Methodology:
-
Synchronize the infection of susceptible cells with HIV.
-
Add this compound at different time points post-infection.
-
Known inhibitors of specific viral life cycle stages (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors) are used as controls.
-
Measure viral replication at the end of the experiment. The time point at which the addition of the compound no longer inhibits viral replication indicates the stage of the life cycle it targets.
-
-
-
Enzymatic Assays:
-
Objective: To directly measure the inhibitory activity of this compound against specific viral enzymes.
-
Methodology:
-
Perform in vitro assays using purified recombinant HIV-1 reverse transcriptase, protease, or integrase.
-
Incubate the enzyme with its substrate in the presence of varying concentrations of this compound.
-
Measure the enzymatic activity and calculate the 50% inhibitory concentration (IC₅₀).
-
-
Potential Signaling Pathways
The inhibition of HIV-1 and HIV-2 by this compound could involve the modulation of specific host cell signaling pathways that are crucial for viral replication. While the specific pathways affected by this agent are unknown, below are examples of signaling pathways known to be involved in HIV infection.
HIV Entry Signaling Pathway
The binding of the HIV envelope protein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a cascade of intracellular signals that facilitate viral entry.
Caption: Simplified diagram of the HIV entry signaling pathway.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a logical workflow for investigating the mechanism of action of a novel anti-HIV agent like this compound.
Caption: A logical workflow for determining the mechanism of action.
Conclusion
This compound has been identified as an inhibitor of both HIV-1 and HIV-2. While specific data on its mechanism of action are not publicly available, this guide outlines the potential pathways of inhibition and the standard experimental protocols required to elucidate its precise molecular target. Further research into this compound is warranted to determine its potential as a therapeutic agent in the fight against HIV/AIDS. The systematic application of the described experimental workflows will be crucial in characterizing its antiviral profile and advancing its development.
References
In-Depth Technical Guide: Antiviral Agent 55 (Compound 95)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 55, also identified as Compound 95, is a novel prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir (B777). Specifically, it is a tetradecanoyl conjugate of tenofovir alafenamide (TAF). This modification is designed to enhance the lipophilicity of the parent compound, potentially leading to improved cellular permeability and pharmacokinetic properties. As a derivative of tenofovir, a cornerstone in the treatment of Human Immunodeficiency Virus (HIV), Compound 95 is an inhibitor of both HIV-1 and HIV-2. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and antiviral activity of this promising agent.
Discovery and Rationale
The discovery of this compound is rooted in the ongoing effort to optimize the therapeutic profile of tenofovir. Tenofovir itself has poor oral bioavailability. To overcome this, prodrugs such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) were developed. TAF exhibits greater plasma stability and more efficient delivery of tenofovir into target cells compared to TDF, resulting in higher intracellular concentrations of the active diphosphate (B83284) metabolite at a lower dose.
The rationale behind the development of Compound 95 was to further enhance the drug-like properties of TAF by conjugating it with a fatty acid, specifically the 14-carbon tetradecanoyl (myristoyl) group. This lipophilic tail is intended to improve the molecule's ability to cross cell membranes, potentially leading to increased intracellular drug accumulation and enhanced antiviral potency.
Synthesis of this compound (Compound 95)
The synthesis of this compound involves the acylation of the amino group of the L-alanine isopropyl ester moiety of tenofovir alafenamide (TAF).
General Synthetic Scheme:
The synthesis is achieved through the reaction of tenofovir alafenamide (TAF) with myristoyl chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dimethylformamide (DMF).
A more detailed, step-by-step experimental protocol is provided below.
Quantitative Antiviral Data
The antiviral activity of Compound 95 has been evaluated in vitro against HIV-1. The available data demonstrates its potent inhibitory effects on viral replication.
| Compound | Concentration (ng/mL) | HIV Inhibition (%) | Molar Concentration (µM) | Reference |
| This compound (Compound 95) | 100 | 99.6 | 0.145 | [1] |
| This compound (Compound 95) | 10 | 98.4 | 0.0145 | [1] |
| This compound (Compound 95) | 1 | 70.9 | 0.00145 | [1] |
| This compound (Compound 95) | 0.1 | 33 | 0.000145 | [1] |
| Tenofovir Alafenamide (TAF) | 100 | >99 | 0.210 | [1] |
| Tenofovir Alafenamide (TAF) | 10 | 91.7 | 0.021 | [1] |
| Tenofovir Alafenamide (TAF) | 1 | 60.4 | 0.0021 | [1] |
| Tenofovir Alafenamide (TAF) | 0.1 | 27.9 | 0.00021 | [1] |
Note: Further studies are required to determine the precise IC50, EC50, and CC50 values for a comprehensive assessment of potency and cytotoxicity.
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is contingent on its intracellular conversion to the active antiviral agent, tenofovir diphosphate.
Intracellular Activation Pathway:
dot
Once inside the target cell, the tetradecanoyl group of Compound 95 is likely cleaved by cellular esterases to release TAF. TAF is then hydrolyzed by cathepsin A to tenofovir. Subsequently, tenofovir is phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.
Experimental Protocols
Synthesis of this compound (Compound 95)
Materials:
-
Tenofovir Alafenamide (TAF)
-
Myristoyl chloride
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Tenofovir Alafenamide (TAF) (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add myristoyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound (Compound 95) as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Anti-HIV Activity Assay (Single-Round Infection Assay)
This protocol is based on the use of TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
Materials:
-
TZM-bl cells
-
HEK293T cells
-
HIV-1 Env-pseudotyped virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Experimental Workflow:
dot
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a positive control (e.g., TAF) and a no-drug control.
-
Drug Treatment: Remove the culture medium from the cells and add the prepared drug dilutions to the respective wells.
-
Virus Infection: Add HIV-1 Env-pseudotyped virus to each well in the presence of DEAE-Dextran to enhance infection.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
Conclusion
This compound (Compound 95) represents a rational design approach to enhance the properties of the potent anti-HIV drug tenofovir alafenamide. By conjugating a lipophilic fatty acid, this novel prodrug demonstrates significant in vitro activity against HIV-1. The detailed synthetic and experimental protocols provided in this guide, along with the elucidation of its mechanism of action, offer a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into its pharmacokinetic profile, cytotoxicity, and in vivo efficacy is warranted to fully assess its therapeutic potential.
References
Unveiling the Target of Antiviral Agent 55: A Technical Guide to its Identification and Validation
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The relentless pursuit of novel antiviral therapeutics is paramount in the global fight against viral diseases. This technical guide delves into the core aspects of target identification and validation for "Antiviral agent 55," a compound also identified as "Compound 95." This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and the detailed experimental protocols utilized to elucidate its biological target. "this compound" has been characterized as a potent inhibitor of Human Immunodeficiency Virus 1 and 2 (HIV-1 and HIV-2)[1].
Target Identification: Pinpointing the Molecular Vulnerability
"this compound" belongs to the β-diketo acid class of compounds, a well-established group of molecules known to target the HIV integrase enzyme[2]. HIV integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a persistent infection. The primary hypothesis for the target of "this compound" is therefore HIV integrase.
Mechanism of Action: The proposed mechanism of action for β-diketo acid inhibitors, including "this compound," involves the chelation of divalent metal ions (typically Mg2+ or Mn2+) within the catalytic core of the HIV integrase active site. These metal ions are essential cofactors for the enzymatic activity of integrase. By binding to these metal ions, the inhibitor effectively incapacitates the enzyme, preventing it from carrying out its function of integrating the viral DNA into the host genome. This specifically inhibits the strand transfer step of the integration process.
Target Validation: Experimental Corroboration
The validation of HIV integrase as the primary target of "this compound" is supported by both enzymatic and cell-based assays.
Quantitative Data Summary
The antiviral and inhibitory activities of "this compound" have been quantified in various studies. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Target | Reference |
| Anti-HIV Activity | EC50 | 500 nM | HIV-1 Replication | [2] |
| Enzymatic Inhibition | IC50 | Not specified | HIV-1 Integrase (Strand Transfer) | [2] |
Table 1: Antiviral and Enzymatic Activity of this compound (Compound 95)
EC50 (Half-maximal effective concentration): The concentration of the drug that inhibits 50% of the viral replication in cell culture. IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used to validate the target of "this compound."
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV integrase.
Principle: The assay typically utilizes a labeled oligonucleotide substrate that mimics the viral DNA end and a target DNA. The strand transfer reaction, where the viral DNA mimic is integrated into the target DNA, is catalyzed by recombinant HIV integrase. The inhibition of this reaction by the test compound is then quantified.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide Substrates (Donor and Target DNA, often labeled with biotin, fluorescein, or radioisotopes)
-
Assay Buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
"this compound" (dissolved in DMSO)
-
96-well plates (e.g., streptavidin-coated for biotinylated substrates)
-
Detection Reagents (e.g., enzyme-conjugated antibodies, scintillation fluid)
-
Plate reader or scintillation counter
-
-
Procedure:
-
Coat 96-well plates with the donor oligonucleotide substrate.
-
Add recombinant HIV-1 integrase to the wells and incubate to allow for the formation of the integrase-DNA complex.
-
Add serial dilutions of "this compound" to the wells.
-
Initiate the strand transfer reaction by adding the labeled target DNA.
-
Incubate to allow the reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add detection reagents and quantify the amount of strand transfer product.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
This assay assesses the ability of a compound to inhibit HIV replication in a cellular context.
Principle: A susceptible human cell line (e.g., MT-4, CEM) is infected with HIV-1. The infected cells are then treated with the test compound. After a period of incubation, the extent of viral replication is measured by quantifying a viral marker, such as the p24 capsid protein or reverse transcriptase activity.
Detailed Protocol:
-
Reagents and Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 viral stock (e.g., IIIB or NL4-3 strain)
-
Cell Culture Medium (e.g., RPMI 1640 with fetal bovine serum)
-
"this compound" (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, reverse transcriptase assay kit)
-
Reagents for assessing cell viability (e.g., MTT, XTT)
-
-
Procedure:
-
Seed the human T-cell line in a 96-well plate.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Add serial dilutions of "this compound" to the infected cells.
-
Incubate the plates for a period of 4-7 days to allow for multiple rounds of viral replication.
-
At the end of the incubation period, collect the cell supernatant.
-
Quantify the amount of p24 antigen or reverse transcriptase activity in the supernatant.
-
In a parallel plate with uninfected cells, perform a cell viability assay to determine the cytotoxicity of the compound.
-
Calculate the EC50 value by plotting the percentage of inhibition of viral replication against the drug concentration. The CC50 (50% cytotoxic concentration) is also determined from the cell viability assay.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.
Caption: HIV lifecycle and the point of inhibition by this compound.
Caption: Workflow for the target validation of this compound.
Conclusion
References
In Vitro Antiviral Spectrum of Antiviral Agent 55: A Technical Guide
For Research and Drug Development Professionals
Abstract: The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health. Antiviral Agent 55 is a novel synthetic small molecule currently under investigation for its broad-spectrum antiviral properties. This document provides a comprehensive technical overview of the in vitro antiviral activity of this compound against a diverse panel of viruses. Key efficacy and cytotoxicity data are presented, alongside detailed experimental protocols and visualizations of associated cellular pathways and workflows to support ongoing research and development efforts.
Introduction
This compound is a novel investigational compound designed to target a conserved viral enzymatic process, offering the potential for broad-spectrum activity. The primary mechanism of action is hypothesized to be the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] By targeting a viral-specific protein, the agent is designed to have a high therapeutic index, maximizing antiviral effect while minimizing host cell toxicity.[2]
This guide summarizes the foundational in vitro data that characterizes the antiviral profile of this compound. The information is intended to provide researchers, scientists, and drug development professionals with the core data and methodologies necessary to evaluate its potential as a therapeutic candidate.
In Vitro Antiviral Efficacy and Cytotoxicity
The antiviral activity of this compound was evaluated against a panel of clinically relevant RNA viruses. Standard cell-based assays were employed to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).[3] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to quantify the therapeutic window of the compound.[3] An SI value of 10 or greater is generally considered indicative of promising in vitro antiviral activity.
All experiments were conducted in triplicate to ensure the reliability of the data. The results, summarized in the table below, demonstrate that this compound exhibits potent and selective inhibition of multiple viruses from different families.
| Virus Family | Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A/PR/8/34 (H1N1) | A549 | Plaque Reduction | 0.25 | >100 | >400 |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Inhibition | 0.60 | >100 | >167 |
| Flaviviridae | Hepatitis C Virus (HCV) Replicon | Huh-7 | Luciferase Reporter | 0.15 | 85 | 567 |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Viral Yield Reduction | 0.42 | >100 | >238 |
| Coronaviridae | HCoV-OC43 | HCT-8 | CPE Inhibition | 1.10 | 95 | 86 |
Experimental Methodologies
The following protocols provide a detailed description of the methods used to generate the in vitro antiviral data for this compound.
Cell Lines and Virus Culture
-
Cell Lines:
-
A549 (Human Lung Carcinoma): Maintained in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vero (African Green Monkey Kidney): Maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Huh-7 (Human Hepatoma): Maintained in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
HEp-2 (Human Laryngeal Carcinoma): Maintained in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
HCT-8 (Human Ileocecal Adenocarcinoma): Maintained in RPMI-1640 Medium with 10% Horse Serum and 1% Penicillin-Streptomycin.
-
-
Virus Propagation: Viral stocks were generated by infecting confluent monolayers of the appropriate host cells at a low multiplicity of infection (MOI). Supernatants were harvested upon observation of significant cytopathic effect (CPE), clarified by centrifugation, and stored at -80°C. Viral titers were determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Antiviral Activity Assays
-
Seed A549 cells in 6-well plates and grow to 95-100% confluency.
-
Wash monolayers with phosphate-buffered saline (PBS).
-
Infect cells with Influenza A virus (approx. 100 plaque-forming units/well) for 1 hour at 37°C.
-
Remove viral inoculum and wash with PBS.
-
Overlay cells with F-12K medium containing 1% agarose, TPCK-trypsin, and serial dilutions of this compound.
-
Incubate plates at 37°C for 48-72 hours until plaques are visible.
-
Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count plaques and calculate the EC50 value from the dose-response curve.
-
Seed HEp-2 or HCT-8 cells in 96-well plates.
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Add the compound dilutions to the cells, followed by the virus at a pre-determined MOI.
-
Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Incubate plates at 37°C until 80-90% CPE is observed in the virus control wells (typically 3-5 days).
-
Assess cell viability using a Neutral Red or Crystal Violet staining assay.
-
Measure absorbance using a plate reader and calculate the EC50 from the dose-response curve.
Cytotoxicity Assay
-
Seed host cells (A549, Vero, Huh-7, etc.) in 96-well plates at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
Expose cells to serial dilutions of this compound in culture medium.
-
Incubate for a period equivalent to the corresponding antiviral assay (e.g., 48-72 hours).
-
Measure cell viability using a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
Visualizations: Workflow and Mechanism
To better illustrate the experimental process and the hypothesized mechanism of action, the following diagrams have been generated.
Experimental Workflow for In Vitro Antiviral Testing
The diagram below outlines the sequential process for determining the EC50 and CC50 values of this compound.
References
- 1. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 2. fda.gov [fda.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Antiviral Agent 55: An In-Depth Technical Review of Cytotoxicity and Initial Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 55, also identified as Compound 95, has emerged as a noteworthy inhibitor of Human Immunodeficiency Virus 1 (HIV-1) and Human Immunodeficiency Virus 2 (HIV-2).[1][2][3] As with any promising therapeutic candidate, a thorough understanding of its cytotoxicity and initial safety profile is paramount for its progression through the drug development pipeline. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its in vitro cytotoxicity, detailed experimental methodologies, and the pertinent viral-host signaling pathways.
Core Data Summary
The primary available data on this compound (Compound 95) pertains to its in vitro cytotoxicity against the MT-4 human T-cell line. The 50% cytotoxic concentration (CC50) is a critical metric for assessing the concentration at which a compound induces death in 50% of the cells.
Table 1: In Vitro Cytotoxicity of this compound in MT-4 Cells
| Parameter | Value (µM) | Cell Line |
| CC50 | 9.07 | MT-4 |
| CC50 | 33.13 | MT-4 |
Note: The two different CC50 values are reported in the same source, suggesting potential variations in experimental conditions or assays.[1]
Experimental Protocols
The following section details the standardized experimental protocols typically employed for determining the in vitro cytotoxicity of antiviral agents, such as the MTT assay, which is a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4]
MTT Cytotoxicity Assay Protocol
This protocol is a standard procedure for evaluating the cytotoxicity of a compound against a specific cell line, in this case, MT-4 cells.
-
Cell Culture and Plating:
-
MT-4 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 1 x 10^5 cells/well) and incubated to allow for adherence and stabilization.
-
-
Compound Preparation and Treatment:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
A series of serial dilutions of the compound are prepared in the cell culture medium to achieve the desired final concentrations for testing.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of this compound. Control wells containing medium with DMSO (vehicle control) and medium alone (cell control) are also included.
-
-
Incubation:
-
The plates are incubated for a period that is relevant to the antiviral assay, typically 48 to 72 hours, under standard cell culture conditions.
-
-
MTT Reagent Addition and Incubation:
-
Following the treatment incubation, a sterile-filtered solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are then incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.[4][5]
-
-
Solubilization of Formazan:
-
After the MTT incubation, the culture medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Initial Safety Profile Assessment
An initial safety profile for an antiviral candidate is established through a series of in vitro and early-stage in vivo evaluations.
-
In Vitro Cytotoxicity Screening: The first step involves assessing the compound's cytotoxicity against a panel of human cell lines to determine its general toxicity. This should include rapidly dividing cells, such as various cancer cell lines, as well as more differentiated primary-like cells. Testing against human T and B lymphoblastoid cells and normal human fibroblasts is also crucial.[6]
-
Therapeutic Index (TI): A critical parameter in the initial safety assessment is the therapeutic index, which is the ratio of the CC50 to the 50% effective concentration (EC50) against the virus. A higher TI indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
-
Hematologic Toxicity Prediction: The human bone marrow progenitor cell assay can provide an early indication of potential hematologic toxicity, a common side effect of many antiviral drugs.[6]
-
Off-Target Effects: Preliminary screening against a panel of common off-targets (e.g., kinases, G-protein coupled receptors) can help identify potential mechanisms of toxicity.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound acts, it is essential to visualize the key signaling pathways involved in HIV-1 entry and replication, which are the likely targets of such an inhibitor.
Caption: HIV-1 entry and subsequent host cell signaling pathway activation.
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of an antiviral compound.
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound demonstrates inhibitory activity against HIV-1 and HIV-2, with initial in vitro cytotoxicity data providing a preliminary window into its safety profile. The CC50 values in MT-4 cells, while variable, establish a baseline for further investigation. A comprehensive assessment of its cytotoxicity across a broader range of cell lines and a detailed evaluation of its therapeutic index are critical next steps. The provided experimental protocols and workflow diagrams offer a standardized approach for these future studies. Understanding the intricate signaling pathways of HIV-1 infection is key to elucidating the precise mechanism of action of this compound and optimizing its therapeutic potential. Further research is warranted to expand upon this initial safety profile and to fully characterize the efficacy of this promising antiviral candidate.
References
- 1. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. academic.oup.com [academic.oup.com]
Antiviral Agent 55: A Comprehensive Technical Analysis of its Inhibitory Effects on the Viral Replication Cycle
ABSTRACT: Antiviral Agent 55 (AV-55) is a novel synthetic nucleoside analog demonstrating potent and selective inhibitory activity against a broad spectrum of RNA viruses. This document provides an in-depth technical overview of AV-55's core mechanism of action, focusing on its targeted disruption of the viral replication cycle. We present comprehensive quantitative data from in vitro and cell-based assays, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and development. The primary mechanism of AV-55 involves its intracellular phosphorylation to an active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.
Quantitative Efficacy and Cytotoxicity Data
The antiviral activity and cytotoxic profile of AV-55 were evaluated in a series of standardized assays. All data presented are the mean of at least three independent experiments.
Table 1.1: In Vitro Enzymatic Inhibition This table summarizes the inhibitory concentration of the active triphosphate form of AV-55 (AV-55-TP) against purified viral RNA-dependent RNA polymerase (RdRp) from representative viruses.
| Viral Enzyme Target | IC₅₀ (nM) | Assay Type |
| Influenza A (H1N1) RdRp | 85 ± 7 | In vitro Polymerase Assay |
| Respiratory Syncytial Virus (RSV) RdRp | 120 ± 11 | In vitro Polymerase Assay |
| Zika Virus (ZIKV) RdRp | 65 ± 5 | In vitro Polymerase Assay |
Table 1.2: Cell-Based Antiviral Activity This table details the effective concentration of AV-55 required to inhibit viral replication by 50% (EC₅₀) in various cell lines.
| Virus | Cell Line | EC₅₀ (µM) | Assay Type |
| Influenza A (H1N1) | MDCK | 0.5 ± 0.08 | Plaque Reduction Assay |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 0.9 ± 0.12 | Plaque Reduction Assay |
| Zika Virus (ZIKV) | Vero | 0.4 ± 0.06 | Plaque Reduction Assay |
Table 1.3: Cytotoxicity and Selectivity Index This table outlines the cytotoxic concentration of AV-55 in different cell lines and the corresponding Selectivity Index (SI), calculated as CC₅₀/EC₅₀.
| Cell Line | CC₅₀ (µM) | Virus (for SI calc) | Selectivity Index (SI) |
| MDCK | > 100 | Influenza A (H1N1) | > 200 |
| HEp-2 | > 100 | RSV | > 111 |
| Vero | > 100 | ZIKV | > 250 |
Core Mechanism of Action: RdRp Inhibition
AV-55 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. The agent is a prodrug that requires intracellular metabolic activation.
-
Cellular Uptake: AV-55 passively diffuses across the host cell membrane.
-
Intracellular Phosphorylation: Host cell kinases sequentially phosphorylate AV-55 into its active triphosphate form, AV-55-TP.
-
Competitive Inhibition: AV-55-TP, mimicking a natural nucleoside triphosphate, competes for the active site of the viral RdRp.
-
Chain Termination: Upon incorporation into the nascent viral RNA strand, AV-55-TP lacks the necessary 3'-hydroxyl group, preventing the addition of the next nucleotide and causing premature termination of RNA synthesis.
Caption: Mechanism of Action for this compound (AV-55).
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key assays used to characterize AV-55.
Protocol: Plaque Reduction Assay (PRA)
This assay quantifies the ability of an antiviral agent to inhibit viral-induced cytopathic effects (CPE), specifically the formation of plaques.
-
Cell Seeding: Seed confluent monolayers of the appropriate host cells (e.g., MDCK for Influenza) in 6-well plates and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of AV-55 in serum-free medium, ranging from 100 µM to 0.1 µM.
-
Viral Infection: Remove cell culture medium and infect the monolayers with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C. Include a "no virus" control.
-
Compound Treatment: After incubation, remove the viral inoculum and wash the cells with PBS. Overlay the cells with medium containing 1% low-melting-point agarose (B213101) and the corresponding serial dilutions of AV-55.
-
Incubation: Incubate the plates at 37°C until plaques are visible in the virus control well (typically 48-72 hours).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde for 1 hour. Remove the agarose overlay and stain the cells with 0.1% crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of AV-55 that reduces the number of plaques by 50% compared to the untreated virus control.
Caption: Experimental Workflow for the Plaque Reduction Assay.
Protocol: In Vitro RdRp Inhibition Assay
This biochemical assay measures the direct inhibitory effect of AV-55-TP on the activity of purified viral RdRp.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, a biotinylated RNA template, and a mix of ATP, GTP, CTP, and UTP, with one of the NTPs being radiolabeled (e.g., [α-³²P]GTP).
-
Inhibitor Addition: Add varying concentrations of AV-55-TP (the active form) to the wells. Include a no-inhibitor control (positive control) and a no-enzyme control (negative control).
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant viral RdRp enzyme to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding 0.5 M EDTA.
-
Product Capture: Transfer the reaction products to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated RNA products.
-
Detection: Wash the plate to remove unincorporated radiolabeled nucleotides. Measure the incorporated radioactivity using a scintillation counter.
-
IC₅₀ Calculation: Determine the concentration of AV-55-TP that inhibits RdRp activity by 50% relative to the positive control.
Logical Relationship Analysis
The therapeutic potential of an antiviral agent is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is quantified by the Selectivity Index.
Caption: Relationship between AV-55 Concentration, Efficacy, and Toxicity.
Conclusion and Future Directions
This compound demonstrates significant potential as a broad-spectrum antiviral therapeutic. Its targeted inhibition of the viral RdRp, coupled with a high selectivity index, underscores its promise. The data presented in this guide provide a robust foundation for its continued preclinical and clinical development. Future research will focus on pharmacokinetic and pharmacodynamic studies, resistance profiling, and evaluation in in vivo models of viral infection.
Structural Insights into Flavonoid Antivirals: A Technical Guide to SAR Studies Against Herpes Simplex Virus
For Immediate Release
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of various flavonoid compounds as potent antiviral agents against Herpes Simplex Virus (HSV). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental protocols, and visualizations of antiviral mechanisms to facilitate further research and development in this promising area.
The flavonoids discussed herein have demonstrated significant efficacy against both HSV-1 and HSV-2, including acyclovir-resistant strains. Their multifaceted mechanisms of action, which target various stages of the viral life cycle, make them attractive candidates for novel antiviral therapies. This guide will focus on the SAR of prominent anti-HSV flavonoids, including wogonin (B1683318), amentoflavone, myricetin (B1677590), isoliquiritigenin, and various kuwanon derivatives.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of flavonoids is quantified through various in vitro assays, with the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50) being key parameters. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window. The following tables summarize the reported antiviral activities of selected flavonoids against HSV.
| Flavonoid | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Myricetin | HSV-1 | Vero | 2.2 ± 0.3 | >1000 | ~498.6 | [1] |
| Myricetin | HSV-2 | Vero | 1.6 ± 0.5 | >1000 | ~685.6 | [1] |
| Kuwanon X | HSV-1 (15577) | - | 2.2 (µg/mL) | - | - | [2] |
| Kuwanon X | HSV-1 (clinical) | - | 1.5 (µg/mL) | - | - | [2] |
| Kuwanon X | HSV-2 (333) | - | 2.5 (µg/mL) | - | - | [2] |
| Flavonoid | Virus Strain | Cell Line | EC50 | Reference |
| Apigenin | HSV-2 | Vero | 0.05 µg/mL | [3] |
| Luteolin | HSV-2 | Vero | 0.41 µg/mL | [3] |
Core Structure-Activity Relationships
The antiviral activity of flavonoids against HSV is intricately linked to their chemical structure. Key structural features that influence efficacy include:
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the flavonoid backbone are critical for activity. For quercetin (B1663063) and luteolin, free hydroxyl groups at positions C-5, C-7, C-3', and C-4' are associated with higher anti-HSV-1 activity. The additional hydroxyl group at C-3 in quercetin further enhances its potency. Substitution of these hydroxyl groups generally leads to a decrease or complete loss of antiviral activity.
-
Prenylation: The presence of prenyl groups can significantly enhance antiviral activity. For instance, the potent efficacy of kuwanon T against HSV-1 is attributed to its two prenyl units.
-
Glycosylation: The attachment of sugar moieties can modulate the antiviral activity of flavonoids.
-
Chalcone Structure: Isoliquiritigenin, a chalcone-type flavonoid, demonstrates antiviral and anti-inflammatory effects through the activation of the NRF2 signaling pathway.[4][5] This activity is linked to its α,β-unsaturated carbonyl moiety.
Experimental Protocols
This section details the methodologies for key experiments cited in the SAR studies of anti-HSV flavonoids.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits the virus-induced destruction of host cells by 50% (IC50).
-
Cell Culture: Vero (African green monkey kidney) cells are cultured in 96-well plates until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with HSV-1 or HSV-2 at a specific multiplicity of infection (MOI), typically 0.1.
-
Compound Treatment: Immediately after infection, the virus-containing medium is replaced with fresh medium containing serial dilutions of the test flavonoid. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 72 hours.
-
Assessment of CPE: The extent of virus-induced CPE is observed and scored under a light microscope. Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or CCK-8 assay.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Plaque Reduction Assay
This assay quantifies the number of infectious virus particles and is used to determine the concentration of a compound that reduces the number of plaques by 50%.
-
Cell Culture: Confluent monolayers of Vero cells are prepared in 6-well or 24-well plates.
-
Virus Infection: Cells are infected with a low MOI of HSV (e.g., 0.1) for 1 hour to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the test compound and a gelling agent (e.g., methylcellulose (B11928114) or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cell monolayer is fixed and stained with a solution like crystal violet to visualize the plaques (areas of dead or destroyed cells).
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control to determine the percentage of inhibition.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
-
Experimental Setup: Vero cells are infected with HSV. The test compound is added at different time points relative to infection:
-
Pre-treatment of cells: Compound is added to cells before virus infection and then removed.
-
During infection: Compound is present with the virus during the adsorption period.
-
Post-infection: Compound is added at various times after virus entry.
-
-
Analysis: The antiviral effect is measured at the end of the experiment, typically by plaque assay or by quantifying viral protein or nucleic acid levels. The timing of the most significant inhibition indicates the targeted stage of the viral life cycle.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the levels of viral gene expression.
-
Sample Preparation: Vero cells are infected with HSV and treated with the test compound. At different time points post-infection, total RNA is extracted from the cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for viral immediate-early (IE), early (E), and late (L) genes.
-
Data Analysis: The relative expression of viral genes is calculated and compared between treated and untreated samples to determine the effect of the compound on viral gene transcription.
Western Blot Analysis
This method is used to detect and quantify specific viral proteins.
-
Sample Preparation: HSV-infected cells treated with the test compound are lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for viral proteins (e.g., gD, ICP5) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of viral protein expression.
Nuclear Transport Assay
This assay is used to assess the effect of a compound on the transport of viral components into the nucleus.
-
Cell Infection and Treatment: Vero cells are infected with HSV at a high MOI (e.g., 10) at 4°C for 2 hours to allow for viral attachment. The cells are then shifted to 37°C to initiate entry, and the test compound is added.
-
Fractionation: At a specific time post-infection (e.g., 2 hours), the cells are harvested, and the cytoplasmic and nuclear fractions are separated.
-
Analysis: The presence of viral proteins (e.g., VP5) or viral DNA in each fraction is analyzed by Western blot or qPCR, respectively. A reduction of viral components in the nuclear fraction of treated cells indicates inhibition of nuclear transport.[6][7]
Nrf2 Activation Assay
This assay is used to determine if a compound activates the Nrf2 antioxidant response pathway.
-
Reporter Gene Assay: Cells (e.g., HepG2) are transfected with a reporter plasmid containing a luciferase gene under the control of an Antioxidant Response Element (ARE). The cells are then treated with the test compound. Activation of Nrf2 leads to the expression of luciferase, which is quantified by measuring luminescence.
-
Western Blot for Nrf2: Cells are treated with the test compound, and nuclear and cytoplasmic extracts are prepared. The levels of Nrf2 in the nuclear fraction are analyzed by Western blot. An increase in nuclear Nrf2 indicates activation.
-
qRT-PCR for Nrf2 Target Genes: The expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), is quantified by qRT-PCR in cells treated with the test compound.
Antiviral Mechanisms and Signaling Pathways
Flavonoids exert their anti-HSV effects through a variety of mechanisms that target both viral and cellular components.
Wogonin: Inhibition of Post-Entry Events and Modulation of Cellular Pathways
Wogonin has been shown to inhibit HSV-1 and HSV-2 replication after the virus has entered the host cell.[8] It suppresses the expression of viral immediate-early (IE) genes and the glycoprotein (B1211001) D (gD) gene.[3] Furthermore, wogonin modulates cellular signaling pathways that are crucial for viral replication, including the NF-κB and MAPK pathways.[8]
Caption: Wogonin inhibits HSV replication by targeting viral gene expression and cellular pathways.
Amentoflavone: Impairing Viral Nuclear Transport
Amentoflavone effectively inhibits HSV-1, including acyclovir-resistant strains, primarily by targeting the early stages of infection.[9][10] It has been demonstrated to impair the transport of the virus from the cell membrane to the nucleus, thereby preventing the viral genome from reaching the site of replication.[6][7]
References
- 1. Inhibition of herpes simplex virus by myricetin through targeting viral gD protein and cellular EGFR/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids with Anti-Herpes Simplex Virus Properties: Deciphering Their Mechanisms in Disrupting the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amentoflavone Inhibits HSV-1 and ACV-Resistant Strain Infection by Suppressing Viral Early Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wogonin inhibits in vitro herpes simplex virus type 1 and 2 infection by modulating cellular NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone Inhibits HSV-1 and ACV-Resistant Strain Infection by Suppressing Viral Early Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoliquiritigenin Activates Nuclear Factor Erythroid-2 Related Factor 2 to Suppress the NOD-Like Receptor Protein 3 Inflammasome and Inhibits the NF-κB Pathway in Macrophages and in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Agent 55: A Novel Inhibitor of TANK-Binding Kinase 1 (TBK1) for Modulating Host Antiviral Responses
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiviral Agent 55 is a novel, selective small molecule inhibitor of TANK-binding kinase 1 (TBK1), a key regulator of the host's innate immune response to viral pathogens. TBK1 plays a crucial role in the signaling pathways that lead to the production of type I interferons (IFNs), which are essential for establishing an antiviral state.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, and cytotoxicity. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to evaluate and potentially utilize this compound in antiviral research and development.
Introduction to TANK-Binding Kinase 1 (TBK1) as an Antiviral Target
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that acts as a central node in the innate immune system.[3][4] It is a critical component of the signaling cascades initiated by pattern recognition receptors (PRRs) upon detection of viral components, such as nucleic acids.[5] Activation of TBK1 leads to the phosphorylation and activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β), which in turn induce the expression of hundreds of interferon-stimulated genes (ISGs) that collectively establish an antiviral state in the host.
While essential for controlling viral infections, dysregulated or excessive TBK1 activity can contribute to immunopathology and hyperinflammation, as seen in severe viral illnesses. Therefore, pharmacological inhibition of TBK1 presents a potential therapeutic strategy to modulate the host immune response, control inflammation, and potentially improve outcomes in certain viral diseases. Several small molecule inhibitors of TBK1 have been investigated for their therapeutic potential in various diseases, including cancer and inflammatory disorders. This compound has been developed as a highly selective inhibitor of TBK1 with the potential for use in virological and immunological research.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of TBK1 kinase activity. By binding to the ATP-binding pocket of TBK1, it prevents the autophosphorylation of serine 172, a critical step for its activation. This inhibition of TBK1 activation subsequently blocks the downstream phosphorylation of IRF3, thereby preventing the induction of type I interferons and the establishment of a broad antiviral state. This targeted modulation of the innate immune response allows for the investigation of the role of TBK1 in various viral infection models.
Quantitative Data Summary
The in vitro activity of this compound has been characterized through a series of standardized assays. The following tables summarize the key quantitative data obtained.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| TBK1 | 25 | ADP-Glo™ Kinase Assay |
| IKKε | 250 | ADP-Glo™ Kinase Assay |
| IKKβ | >10,000 | ADP-Glo™ Kinase Assay |
| JAK1 | >10,000 | ADP-Glo™ Kinase Assay |
| TYK2 | >10,000 | ADP-Glo™ Kinase Assay |
IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| A549 | Influenza A Virus (H1N1) | 5.2 | >100 | >19.2 |
| Vero E6 | SARS-CoV-2 | 7.8 | >100 | >12.8 |
| Huh7 | Hepatitis C Virus (JFH-1) | 6.5 | >100 | >15.4 |
EC50: The half-maximal effective concentration, representing the concentration of the compound required to inhibit 50% of viral replication. CC50: The half-maximal cytotoxic concentration, representing the concentration of the compound that reduces cell viability by 50%. SI: Selectivity Index, calculated as CC50/EC50.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
TBK1 Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against TBK1.
Materials:
-
Active TBK1 enzyme
-
Kinase Assay Buffer
-
ATP
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit
-
This compound
Procedure:
-
Prepare a serial dilution of this compound in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound, active TBK1 enzyme, and MBP substrate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the CC50 value of this compound.
Materials:
-
Host cell line (e.g., A549, Vero E6, Huh7)
-
Complete cell culture medium
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar cell viability reagent
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete cell culture medium.
-
Remove the existing medium from the cells and add the diluted compound.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Plaque Reduction Assay for Antiviral Activity
This "gold standard" assay is used to determine the EC50 of an antiviral compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock with a known titer
-
This compound
-
Serum-free medium
-
Semi-solid overlay (e.g., methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
In separate tubes, mix the diluted compound with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Aspirate the culture medium from the confluent cell monolayers and add the virus-compound mixtures to the respective wells.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and cover the cells with a semi-solid overlay containing the corresponding concentration of this compound. This restricts viral spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells with a fixing solution and then stain with a crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control and determine the EC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway involving TBK1 and the point of inhibition by this compound.
Caption: Simplified TBK1 signaling pathway and inhibition by this compound.
Experimental Workflow Diagram
The diagram below outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for the in vitro evaluation of this compound.
References
- 1. TBK1 Mediates Innate Antiviral Immune Response against Duck Enteritis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
Preliminary Pharmacokinetic Properties of Antiviral Agent 55: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antiviral Agent 55" (also known as Compound 95) is identified as an inhibitor of human immunodeficiency viruses 1 and 2 (HIV-1 and HIV-2)[1]. However, detailed preliminary pharmacokinetic data for this specific compound is not publicly available. The following technical guide presents a hypothetical but representative summary of the preliminary pharmacokinetic properties and experimental protocols for a novel antiviral candidate, designated here as "this compound," to serve as a comprehensive example for drug development professionals.
Introduction
The development of effective antiviral therapies is contingent not only on the in vitro potency of a compound but also on its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME)[2][3]. A thorough understanding of these properties is crucial for translating promising in vitro results into in vivo efficacy and for designing optimal dosing regimens[2][4]. This document provides a detailed overview of the preliminary pharmacokinetic properties of the hypothetical novel antiviral candidate, this compound.
Physicochemical Properties
Fundamental physicochemical characteristics are critical determinants of a drug's pharmacokinetic behavior.
| Parameter | Value | Method |
| Molecular Formula | C21H20N2O4 | N/A |
| Molecular Weight | 364.4 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | 25 µg/mL | High-Throughput Kinetic Solubility Assay |
| Log P | 2.8 | Shake-Flask Method |
| pKa | 8.2 (basic) | Potentiometric Titration |
In Vitro Pharmacokinetic Profile
In vitro assays provide early insights into the ADME properties of a drug candidate.
Absorption
| Parameter | Value | Assay |
| Caco-2 Permeability (A→B) | 15 x 10⁻⁶ cm/s | Caco-2 Cell Monolayer Assay |
| Efflux Ratio | 1.2 | Bidirectional Caco-2 Assay |
Distribution
| Parameter | Value | Assay |
| Plasma Protein Binding (Human) | 92% | Rapid Equilibrium Dialysis |
| Plasma Protein Binding (Mouse) | 88% | Rapid Equilibrium Dialysis |
| Blood-to-Plasma Ratio | 1.1 | In Vitro Incubation with Whole Blood |
Metabolism
| Parameter | Value | Assay |
| Human Liver Microsomal Stability (t½) | 45 min | Microsomal Stability Assay |
| Human Hepatocyte Stability (t½) | 30 min | Hepatocyte Stability Assay |
| Major CYP450 Isoforms Involved | CYP3A4, CYP2D6 | Recombinant CYP450 Isoform Profiling |
In Vivo Pharmacokinetic Profile (Mouse Model)
Preliminary in vivo studies in animal models are essential for understanding the pharmacokinetic behavior in a whole organism.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | 1200 ng/mL | 450 ng/mL |
| Tmax | 0.1 hr | 1.0 hr |
| AUC (0-inf) | 1800 ng·hr/mL | 2700 ng·hr/mL |
| Half-life (t½) | 2.5 hr | 3.0 hr |
| Clearance (CL) | 15 mL/min/kg | N/A |
| Volume of Distribution (Vd) | 3.5 L/kg | N/A |
| Oral Bioavailability (F%) | N/A | 30% |
Experimental Protocols
Caco-2 Permeability Assay
Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on semi-permeable filter inserts for 21 days to form a differentiated monolayer that mimics the intestinal epithelium. For the assay, this compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. For the efflux ratio, the experiment is also performed in the B-to-A direction.
Microsomal Stability Assay
This compound is incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS to determine the metabolic half-life.
In Vivo Pharmacokinetic Study in Mice
A cohort of male BALB/c mice is administered this compound either as a single intravenous bolus (1 mg/kg) or via oral gavage (10 mg/kg). Blood samples are collected at predetermined time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method. Pharmacokinetic parameters are then calculated using non-compartmental analysis.
Visualizations
References
Methodological & Application
Application Notes and Protocols for "Antiviral Agent 55" in Cell Culture
Introduction
The emergence and re-emergence of viral diseases necessitate the development of novel antiviral therapeutics. "Antiviral agent 55" represents a promising candidate for inhibiting viral replication. This document provides a comprehensive set of protocols for the in vitro evaluation of "this compound" using cell culture-based assays. These protocols are designed for researchers, scientists, and drug development professionals to determine the agent's efficacy, cytotoxicity, and potential mechanism of action. The primary endpoints of these assays are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which provides a measure of the therapeutic window.
Core Concepts in Antiviral Testing
Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery for replication.[1] Antiviral agents function by interfering with various stages of the viral life cycle, which broadly include:
-
Attachment and Entry: Blocking the virus from binding to or entering the host cell.[2][3]
-
Uncoating: Preventing the release of the viral genome into the cytoplasm.[2][4]
-
Genome Replication: Inhibiting the synthesis of new viral DNA or RNA.[2][5][6]
-
Assembly and Release: Preventing the formation of new virus particles or their exit from the host cell.[2][3]
The following protocols will enable the characterization of "this compound"'s activity against a target virus in a controlled laboratory setting.
Experimental Protocols
1. Cell and Virus Propagation
-
Cell Line Selection and Maintenance:
-
Cell Line: A549 cells (human lung adenocarcinoma) are a suitable model for respiratory viruses such as Human Adenovirus Type 55 (HAdV-55).[7]
-
Culture Medium: Maintain A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Virus Stock Preparation:
-
Infection: Infect a confluent monolayer of A549 cells with the target virus (e.g., HAdV-55) at a low multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the infected cells until a significant cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvesting: Scrape the cells into the culture medium and subject them to three cycles of freeze-thawing to release the virus particles.
-
Clarification: Centrifuge the cell lysate at 3000 rpm for 15 minutes to remove cell debris.
-
Storage: Aliquot the supernatant containing the virus stock and store at -80°C.
-
Titration: Determine the virus titer (plaque-forming units per mL, PFU/mL, or 50% tissue culture infectious dose, TCID50/mL) using a plaque assay or TCID50 assay.[8]
-
2. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of "this compound" that is toxic to the host cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of "this compound" in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
3. Antiviral Activity Assays
a. Plaque Reduction Assay
This is considered the "gold standard" for quantifying antiviral activity for viruses that form plaques.[10]
-
Cell Seeding: Seed A549 cells in 6-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a known amount of virus (e.g., 100 PFU) with serial dilutions of "this compound". Incubate at 37°C for 1 hour.[10]
-
Infection: Remove the medium from the cells, wash with PBS, and inoculate the cells with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing the corresponding concentrations of "this compound".
-
Incubation: Incubate the plates for 3-5 days, or until plaques are visible in the virus control wells.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. The EC50 value is the concentration of the agent that reduces the number of plaques by 50%.[10]
b. Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage to the host cells.[11]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treatment and Infection: Pre-treat the cells with serial dilutions of "this compound" for 1-2 hours. Then, infect the cells with the virus at an MOI of 0.1.
-
Incubation: Incubate the plate for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.
-
CPE Observation: Observe the cells under a microscope and score the degree of CPE for each well.
-
Cell Viability Measurement: Alternatively, quantify cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration. The EC50 value is the concentration of the agent that protects 50% of the cells from virus-induced CPE.
c. Viral Yield Reduction Assay
This assay measures the reduction in the amount of infectious virus produced.
-
Cell Seeding and Infection: Seed A549 cells in 24-well plates. Infect the cells with the virus at an MOI of 0.1 in the presence of serial dilutions of "this compound".
-
Incubation: Incubate the plates for 24-48 hours.
-
Virus Harvesting: Collect the cell culture supernatants.
-
Titration: Determine the virus titer in the supernatants using a plaque assay or TCID50 assay.
-
Data Analysis: Calculate the percentage of reduction in virus titer for each concentration compared to the virus control. The EC50 value is the concentration of the agent that reduces the virus yield by 50%.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Efficacy of "this compound"
| Assay | Endpoint | Value (µM) |
| Cytotoxicity (MTT) | CC50 | >100 |
| Plaque Reduction | EC50 | 5.2 |
| CPE Inhibition | EC50 | 6.8 |
| Viral Yield Reduction | EC50 | 4.5 |
Table 2: Selectivity Index of "this compound"
| Parameter | Value |
| CC50 (µM) | >100 |
| EC50 (µM) - Plaque Reduction Assay | 5.2 |
| Selectivity Index (SI = CC50/EC50) | >19.2 |
A higher SI value indicates a more favorable therapeutic window for the antiviral agent.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of "this compound".
Hypothetical Signaling Pathway Inhibition
Many antiviral agents target viral polymerases to inhibit genome replication.
Caption: Inhibition of viral polymerase by "this compound".
Disclaimer: "this compound" is a hypothetical compound. The protocols and data presented are for illustrative purposes and should be adapted based on the specific virus and compound being investigated. All laboratory work should be conducted in accordance with appropriate biosafety level guidelines.
References
- 1. gmch.gov.in [gmch.gov.in]
- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Mechanisms of Action | Annual Reviews [annualreviews.org]
- 5. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Characterization of a Replication-Competent Human Adenovirus Type 55 Encoding EGFP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Evaluation of Antiviral Efficacy of a Standardized Hydroalcoholic Extract of Poplar Type Propolis Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. elotus.org [elotus.org]
Application Notes & Protocols: Assay Development for Antiviral Agent 55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral Agent 55 (AVA-55) is a novel synthetic small molecule demonstrating potent antiviral activity against a range of RNA viruses in preliminary screens. These application notes provide a detailed overview of the methodologies for evaluating the antiviral efficacy and cytotoxicity of AVA-55. The protocols outlined herein describe standard cell-based assays crucial for the preclinical development of this and other antiviral candidates. The primary assays detailed are the Plaque Reduction Assay, to quantify antiviral activity, and the MTT Assay, to assess cytotoxicity. Understanding the protocols and the interpretation of the resulting data is essential for advancing promising antiviral compounds toward clinical investigation.
Mechanism of Action
AVA-55 is hypothesized to act as a non-nucleoside inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. By binding to an allosteric site on the RdRp, AVA-55 is thought to induce a conformational change that prevents the elongation of the nascent viral RNA strand, thereby halting viral replication. This proposed mechanism suggests a high barrier to the development of viral resistance and provides a rationale for its broad-spectrum activity.
Quantitative Data Summary
The in vitro efficacy and cytotoxicity of this compound were evaluated against a panel of RNA viruses. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) are summarized in the table below. All experiments were conducted in Vero E6 cells.
| Virus Family | Virus | AVA-55 EC₅₀ (µM) | AVA-55 CC₅₀ (µM) | Selectivity Index (SI) |
| Coronaviridae | SARS-CoV-2 | 0.85 | >100 | >117.6 |
| Coronaviridae | MERS-CoV | 1.2 | >100 | >83.3 |
| Flaviviridae | Dengue Virus (DENV-2) | 2.5 | >100 | >40 |
| Flaviviridae | Zika Virus (ZIKV) | 3.1 | >100 | >32.3 |
| Orthomyxoviridae | Influenza A (H1N1) | 5.7 | >100 | >17.5 |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)
This protocol details the methodology for determining the concentration of AVA-55 that inhibits the formation of viral plaques by 50%.
Materials:
-
Vero E6 cells
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
AVA-55 stock solution (10 mM in DMSO)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
MEM with 2% FBS (infection medium)
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) in 2X MEM)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C with 5% CO₂ until a confluent monolayer is formed (approximately 24 hours).
-
Prepare serial dilutions of AVA-55 in infection medium, ranging from 100 µM to 0.01 µM. Include a no-drug (virus control) and no-virus (cell control) well.
-
Aspirate the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 in a total volume of 200 µL per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add 2 mL of the prepared AVA-55 dilutions or infection medium to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until visible plaques are formed in the virus control wells.
-
Aspirate the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Stain the cells with crystal violet solution for 15 minutes, then wash gently with water.
-
Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of AVA-55 that reduces the plaque number by 50% compared to the virus control.[1][2]
References
Application Notes and Protocols for Evaluating "Antiviral Agent 55" using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 55 is a novel compound identified as a potent inhibitor of Human Immunodeficiency Virus 1 and 2 (HIV-1 and HIV-2)[1]. To characterize its antiviral efficacy, a plaque reduction assay is the gold standard method. This assay is a fundamental tool in virology for quantifying the infectivity of a lytic virus and determining the inhibitory concentration of an antiviral compound.[2] The principle of the assay lies in the ability of an effective antiviral agent to reduce the number of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.[2][3] By testing a range of concentrations of this compound, a dose-response curve can be generated to calculate the 50% inhibitory concentration (IC50), a key parameter for assessing antiviral potency.[2][4]
These application notes provide a detailed protocol for utilizing the plaque reduction assay to evaluate the in vitro antiviral activity of this compound against a suitable lytic virus.
Principle of the Assay
A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of this compound. After an adsorption period, the cells are covered with a semi-solid overlay medium, which restricts the spread of progeny virions to adjacent cells.[2][3] This results in the formation of discrete plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the plaques at different concentrations of this compound, the percentage of plaque reduction can be calculated relative to a virus control (no antiviral agent).[2]
Materials and Reagents
-
Host Cells: A cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa).
-
Virus Stock: A high-titer, purified stock of a lytic virus.
-
This compound: Stock solution of known concentration, stored at -20°C[1].
-
Cell Culture Medium: (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Trypsin-EDTA: For cell detachment.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Semi-solid Overlay Medium: e.g., cell culture medium containing 1% methylcellulose (B11928114) or low-melting-point agarose.
-
Fixing Solution: e.g., 10% formalin in PBS.
-
Staining Solution: e.g., 0.1% Crystal Violet in 20% ethanol.
-
Sterile multi-well plates (e.g., 6-well or 24-well).
-
Sterile serological pipettes and pipette tips.
-
CO₂ incubator (37°C, 5% CO₂).
-
Inverted microscope.
Experimental Protocol
Day 1: Cell Seeding
-
Culture and expand the host cells in appropriate cell culture flasks.
-
On the day before the assay, detach the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into multi-well plates (e.g., 24-well plates) at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well).[2]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[2]
Day 2: Virus Infection and Treatment
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in serum-free medium. The concentration range should be chosen to bracket the expected IC50 value.
-
Prepare Virus Inoculum: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[2]
-
Infection and Treatment:
-
Aspirate the culture medium from the confluent cell monolayers and wash once with sterile PBS.[2]
-
In separate tubes, mix equal volumes of the diluted virus and each dilution of this compound. Prepare a virus control (virus mixed with medium only) and a cell control (medium only).[2]
-
Incubate the virus-antiviral mixtures at 37°C for 1 hour.[2]
-
Add the mixtures to the respective wells of the cell culture plate.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[2]
-
Day 2 - Day X: Incubation and Plaque Development
-
Overlay Application: Carefully aspirate the inoculum from each well. Gently add the semi-solid overlay medium to each well.[2]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[2]
Day X: Plaque Visualization and Counting
-
Fixation: After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 30 minutes.[2]
-
Staining: Carefully remove the overlay and the fixing solution. Stain the cell monolayer with a staining solution for 15-30 minutes.[2]
-
Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.[2]
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[2]
Data Presentation and Analysis
Summarize the quantitative data from the plaque reduction assay in a structured table.
Table 1: Plaque Reduction by this compound
| Concentration of this compound (µM) | Mean Plaque Count (n=3) | Standard Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 5 | 0% |
| 0.1 | 72 | 4 | 15.3% |
| 1 | 55 | 6 | 35.3% |
| 10 | 28 | 3 | 67.1% |
| 50 | 8 | 2 | 90.6% |
| 100 | 2 | 1 | 97.6% |
| Cell Control | 0 | 0 | 100% |
Calculation of % Plaque Reduction:
% Plaque Reduction = [1 - (Mean plaque count in treated wells / Mean plaque count in virus control wells)] x 100
IC50 Determination:
The IC50 value, the concentration of the antiviral agent that reduces the number of plaques by 50%, can be determined by plotting the % plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve using a suitable software program.
Visualizations
Caption: Experimental workflow for the plaque reduction assay.
Caption: Hypothetical mechanism of action of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Agent 55
These application notes provide detailed protocols for determining the in vitro antiviral activity and cytotoxicity of Antiviral Agent 55, a novel synthetic molecule. The primary mechanism of action for this compound is the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.
Data Summary
The following tables summarize the cytotoxicity and antiviral efficacy of this compound against a model RNA virus (Respiratory Syncytial Virus - RSV) in two common cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hours) | CC₅₀ (µM) |
| Vero E6 | MTT | 72 | > 100 |
| A549 | CellTiter-Glo | 72 | 85.4 |
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the agent that causes a 50% reduction in cell viability.
Table 2: Antiviral Activity of this compound against RSV
| Cell Line | Assay Type | Multiplicity of Infection (MOI) | EC₅₀ (µM) | Selectivity Index (SI) |
| Vero E6 | Plaque Reduction | 0.01 | 0.52 | > 192 |
| A549 | Viral Yield Reduction | 0.1 | 0.78 | 109.5 |
-
EC₅₀ (50% Effective Concentration): The concentration of the agent that inhibits viral replication by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is toxic to the host cells.
Materials:
-
Vero E6 or A549 cells
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in the complete growth medium, starting from 100 µM down to 0.195 µM. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" blank.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the antiviral agent.
Materials:
-
Confluent monolayer of A549 cells in 24-well plates
-
RSV stock of known titer (PFU/mL)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
This compound dilutions in infection medium
-
Sterile PBS
Procedure:
-
Cell Preparation: Grow A549 cells to confluence in 24-well plates.
-
Infection: Aspirate the growth medium and infect the cell monolayers with RSV at an MOI of 0.1 in a small volume of infection medium for 2 hours at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum, wash the cells twice with PBS, and add 500 µL of infection medium containing serial dilutions of this compound (e.g., from 10 µM to 0.01 µM). Include a virus control (no compound).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Virus Harvest: Harvest the supernatant from each well.
-
Titration: Determine the viral titer in each supernatant using a standard plaque assay or TCID₅₀ assay.
-
Analysis: Plot the percentage of virus yield reduction against the compound concentration and calculate the EC₅₀ value using non-linear regression.
Visualizations
Caption: Mechanism of action for this compound targeting the viral RdRp.
Caption: Workflow for the Viral Yield Reduction Assay.
"Antiviral agent 55" solution preparation and stability
Application Note & Protocol: Antiviral Agent 55
Title: Preparation and Stability of this compound Solutions for Preclinical Research
Introduction
This compound is a novel synthetic nucleoside analog currently under investigation for its potent activity against a broad spectrum of RNA viruses. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral genome replication. Accurate and reproducible in vitro and in vivo studies require the preparation of stable and well-characterized solutions of this agent. This document provides detailed protocols for the preparation of this compound solutions and an evaluation of their stability under various storage conditions.
Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder, MW: 325.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weighing: Tare a sterile 15 mL polypropylene tube on a calibrated analytical balance. Carefully weigh 3.25 mg of this compound powder into the tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 2 minutes at room temperature.
-
Warming (if necessary): If the powder is not fully dissolved, place the tube in a 37°C water bath or heat block for 10 minutes. Vortex again for 1 minute.
-
Sterilization: To ensure sterility for cell-based assays, filter the 10 mM stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Diagram of Solution Preparation Workflow:
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Stability Assessment
The stability of this compound solutions was evaluated under different storage temperatures and after multiple freeze-thaw cycles. The concentration of the active compound was determined using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC System
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Run Time: 10 minutes
Diagram of Stability Testing Workflow:
Caption: Workflow for assessing the stability of this compound solutions.
Stability Data
The stability of the 10 mM stock solution in DMSO was assessed over a period of 6 months.
Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Initial Concentration (% Recovery) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) |
| 4°C | 100% | 98.2% | 91.5% | 82.1% |
| -20°C | 100% | 99.8% | 99.1% | 98.5% |
| -80°C | 100% | 100% | 99.7% | 99.5% |
Table 2: Freeze-Thaw Stability of this compound (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | % Recovery |
| 1 | 99.9% |
| 3 | 99.5% |
| 5 | 98.8% |
| 10 | 96.2% |
Proposed Mechanism of Action and Signaling Pathway
This compound, upon activation to its triphosphate form within the host cell, is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature termination of transcription, thereby inhibiting viral replication. The presence of viral RNA can trigger host innate immune responses through pathways such as RIG-I, leading to the production of type I interferons (IFNs).
Diagram of Proposed Signaling Pathway:
Application Note: High-Throughput Screening of "Antiviral Agent 55"
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The emergence and re-emergence of viral diseases necessitate the rapid discovery and development of novel antiviral therapeutics. High-throughput screening (HTS) is a cornerstone of this effort, enabling the evaluation of large compound libraries for potential antiviral activity. This document provides a detailed application note and protocol for the high-throughput screening of "Antiviral Agent 55," a novel investigational compound, to assess its efficacy and mechanism of action. The described workflows and assays are designed for researchers, scientists, and drug development professionals engaged in antiviral research.
High-throughput screening for antiviral agents can be broadly categorized into cell-based assays and biochemical assays.[1] Cell-based assays monitor the effects of a compound on viral replication within a host cell, offering insights into the compound's biological activity, including its ability to penetrate cell membranes and its potential cytotoxicity.[2] Biochemical assays, on the other hand, are designed to test the direct inhibitory effect of a compound on a specific viral or host protein crucial for the viral life cycle.[1] This application note will focus on a cell-based HTS approach to identify and characterize the antiviral properties of "this compound."
High-Throughput Screening Workflow
The high-throughput screening process for "this compound" follows a multi-step workflow designed to efficiently identify and validate its antiviral potential. The workflow begins with a primary screen of a large compound library, followed by dose-response confirmation of initial hits, and subsequent secondary assays to elucidate the mechanism of action and assess cytotoxicity.
Caption: High-throughput screening workflow for this compound.
Experimental Protocols
Primary High-Throughput Screening: Cytopathic Effect (CPE) Inhibition Assay
This assay is designed to identify compounds that protect host cells from virus-induced cell death (cytopathic effect).[3] A reduction in CPE is indicative of antiviral activity.
Materials:
-
Host cell line (e.g., Vero E6, A549, Huh7)
-
Virus stock of interest
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
"this compound" and control compounds (e.g., known antiviral, DMSO as vehicle control)
-
384-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed host cells into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight.[3][4]
-
Prepare serial dilutions of "this compound" and control compounds in cell culture medium.
-
Add the compounds to the cell plates.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 48-72 hours).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis: The percentage of CPE inhibition is calculated as follows: % Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] * 100
| Compound | Concentration (µM) | Luminescence (RLU) | % CPE Inhibition |
| Cell Control | - | 150,000 | 100% |
| Virus Control | - | 10,000 | 0% |
| This compound | 10 | 120,000 | 78.6% |
| Known Antiviral | 10 | 135,000 | 89.3% |
Dose-Response and Cytotoxicity Assays
Once active compounds ("hits") are identified in the primary screen, their potency (IC50) and cytotoxicity (CC50) are determined.
Protocol:
-
IC50 Determination: Perform the CPE inhibition assay with a broader range of concentrations for each hit compound to determine the half-maximal inhibitory concentration (IC50).
-
CC50 Determination: A parallel assay is run without the virus to measure the compound's effect on cell viability and determine the half-maximal cytotoxic concentration (CC50).
Data Presentation:
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 2.5 | > 100 | > 40 |
| Known Antiviral | 1.8 | > 100 | > 55.6 |
A higher selectivity index indicates a more promising therapeutic window.
Potential Signaling Pathways Targeted by Antiviral Agents
Viruses often hijack host cellular signaling pathways to facilitate their replication.[5] Therefore, targeting these host factors can be an effective broad-spectrum antiviral strategy.[6][7] "this compound" could potentially interfere with one or more of these pathways.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 7. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Dual Mechanism of Action of Antiviral Agent 55
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antiviral Agent 55 is a novel small molecule inhibitor demonstrating potent, broad-spectrum activity against a range of RNA viruses in preclinical models. This document outlines a comprehensive protocol to investigate its mechanism of action (MoA). Preliminary studies suggest a dual-action mechanism: direct inhibition of viral enzymatic activity and potentiation of the host's innate immune response. The following protocols provide a framework for confirming this dual MoA through a series of biochemical and cell-based assays.
Quantitative Data Summary
The antiviral and cytotoxic profile of this compound was evaluated, alongside its impact on the host immune response.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Parameter | Description | Value |
|---|---|---|
| IC₅₀ | Half-maximal inhibitory concentration against viral RNA-dependent RNA polymerase (RdRp). | 85 nM |
| EC₅₀ | Half-maximal effective concentration inhibiting viral replication in A549 cells. | 250 nM |
| CC₅₀ | Half-maximal cytotoxic concentration in A549 cells after 72h exposure. | > 50 µM |
| Selectivity Index (SI) | Ratio of CC₅₀ to EC₅₀. | > 200 |
Table 2: Upregulation of Interferon-Stimulated Genes (ISGs) by this compound
| Gene | Treatment | Fold Change (mRNA level vs. Mock) |
|---|---|---|
| IFIT1 | Viral Mimic (poly I:C) | 15.2 |
| This compound + poly I:C | 45.8 | |
| MX1 | Viral Mimic (poly I:C) | 22.5 |
| This compound + poly I:C | 68.1 | |
| OAS1 | Viral Mimic (poly I:C) | 18.9 |
| | this compound + poly I:C | 55.3 |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental approach to its validation.
Caption: Proposed dual mechanism of action of this compound.
Caption: Experimental workflow for MoA elucidation of this compound.
Detailed Experimental Protocols
Viral RdRp Inhibition Assay (FRET-based)
This assay quantitatively measures the direct inhibition of viral RNA-dependent RNA polymerase (RdRp) by this compound.
-
Principle: A FRET-based assay using a quenched fluorescent RNA substrate. Upon cleavage by the polymerase, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.
-
Materials:
-
Recombinant viral RdRp enzyme.
-
FRET-based RNA substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
This compound (serial dilutions).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 5 µL of each dilution to the wells of a 384-well plate.
-
Add 10 µL of RdRp enzyme solution (final concentration 50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET RNA substrate (final concentration 200 nM).
-
Monitor the increase in fluorescence intensity (Excitation/Emission appropriate for the fluorophore) every 2 minutes for 60 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antiviral Plaque Reduction Assay
This assay determines the effective concentration of this compound required to inhibit viral replication in a cellular context.
-
Principle: Quantifies the reduction in the formation of viral plaques in a monolayer of susceptible cells in the presence of the antiviral compound.
-
Materials:
-
A549 cells (or other susceptible cell line).
-
Virus stock of known titer (e.g., Parainfluenza Virus Type 7).
-
DMEM supplemented with 2% FBS.
-
Agarose (B213101) overlay (e.g., 0.6% agarose in 2x MEM).
-
Crystal Violet staining solution.
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove growth media from cells and infect with virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells once with PBS.
-
Overlay the cell monolayer with 2 mL of agarose overlay medium containing the corresponding serial dilutions of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% Crystal Violet.
-
Count the number of plaques in each well and calculate the EC₅₀ value.
-
Cell Viability Assay (MTT)
This protocol assesses the cytotoxicity of this compound.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which can be solubilized and quantified.
-
Materials:
-
A549 cells.
-
DMEM with 10% FBS.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
-
Immunoblotting for STING Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in the STING pathway, indicating its activation by this compound.
-
Principle: Western blotting uses specific antibodies to detect the phosphorylated (activated) forms of proteins like TBK1 and IRF3.
-
Materials:
-
A549 cells.
-
This compound.
-
Viral mimic (e.g., poly I:C).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3).
-
HRP-conjugated secondary antibodies.
-
-
Procedure:
-
Seed A549 cells and grow to 80% confluency.
-
Treat cells with this compound (at its EC₅₀ concentration) for 2 hours, followed by stimulation with poly I:C for 6 hours. Include appropriate controls (untreated, agent alone, poly I:C alone).
-
Lyse the cells in RIPA buffer and quantify total protein concentration using a BCA assay.
-
Separate 20 µg of total protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative RT-PCR for ISG Expression
This protocol quantifies the change in the expression of interferon-stimulated genes (ISGs) following treatment.
-
Principle: Measures the amount of specific mRNA transcripts (e.g., IFIT1, MX1, OAS1) to assess the downstream effects of STING pathway activation.
-
Materials:
-
Treated cell samples from the immunoblotting protocol.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for IFIT1, MX1, OAS1, and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Extract total RNA from the treated and control cell samples.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the mock-treated control, normalized to the housekeeping gene.
-
Application Notes and Protocols for Remdesivir (GS-5734) in Animal Models of Viral Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated in vitro and in vivo activity against a range of viral pathogens, including Ebola virus and coronaviruses such as SARS-CoV, MERS-CoV, and SARS-CoV-2. It is a nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. These application notes provide a summary of the use of Remdesivir in relevant animal models of viral infection, along with detailed experimental protocols and data presentation.
I. Mechanism of Action
Remdesivir is a prodrug that is metabolized in the body to its active form, a nucleoside triphosphate analog (GS-443902). This active metabolite competes with adenosine (B11128) triphosphate (ATP) for incorporation into nascent viral RNA chains by the viral RdRp. Once incorporated, it causes delayed chain termination, effectively halting viral replication.
Application Notes and Protocols: Evaluation of Antiviral Agent 55 in Combination with Other Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiviral agent 55 is an inhibitor of Human Immunodeficiency Virus 1 (HIV-1) and Human Immunodeficiency Virus 2 (HIV-2) and demonstrates antiviral activity.[1] The emergence of drug-resistant viral strains necessitates the development of novel therapeutic strategies, with combination therapy being a cornerstone of effective antiviral treatment.[2] The simultaneous use of multiple antiviral agents that target different stages of the viral life cycle can enhance efficacy, reduce the required dosage of individual drugs, and limit the development of resistance.[2][3]
These application notes provide a comprehensive protocol for evaluating the in vitro efficacy of this compound in combination with other established anti-HIV drugs. The described methodologies enable the determination of synergistic, additive, or antagonistic interactions, which is crucial for the rational design of combination therapies.
Viral and Cellular Targets of Anti-HIV Therapy
A successful combination therapy for HIV typically involves targeting multiple, distinct stages of the viral life cycle. The primary classes of antiretroviral drugs and their mechanisms of action are:
-
Entry Inhibitors: These drugs block the binding, fusion, and entry of HIV into the host cell. This class includes CCR5 antagonists and fusion inhibitors.[2][4][5]
-
Reverse Transcriptase Inhibitors: These agents inhibit the viral enzyme reverse transcriptase, which is essential for converting viral RNA into DNA. This class is subdivided into Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[2][4]
-
Integrase Inhibitors: These drugs block the action of integrase, an enzyme that inserts the viral genome into the DNA of the host cell.[2][4]
-
Protease Inhibitors: These agents inhibit HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins required for the assembly of new virions.[2]
The following diagram illustrates the HIV life cycle and the points of intervention for different classes of antiviral drugs.
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: HeLa-based MAGI cells expressing the CD4 receptor are suitable for these assays.
-
Cell Maintenance: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: Use the IIIB strain of HIV for infection.
-
Virus Stock Preparation: Propagate the virus in MAGI cells and titrate to determine the tissue culture infectious dose 50 (TCID50).
Cytotoxicity Assay
Prior to evaluating the antiviral activity, it is essential to determine the cytotoxicity of this compound and the combination drugs.
-
Cell Plating: Seed MAGI cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Dilution: Prepare serial dilutions of this compound and each combination drug in culture medium.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Assessment: Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan (B1609692) crystals with 150 µL of dimethyl sulfoxide (B87167) (DMSO). Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Antiviral Activity Assay (Single Agent)
-
Cell Plating: Seed MAGI cells in a 96-well plate as described for the cytotoxicity assay.
-
Drug Dilution and Treatment: Prepare serial dilutions of this compound and add to the cells.
-
Infection: After 18 hours of drug incubation, infect the cells with HIV-1 (IIIB strain) at a multiplicity of infection (MOI) of approximately 0.5.
-
Incubation: Incubate the infected cells for 48 hours.
-
Quantification of Infection: Measure HIV infectivity by detecting the HIV p24 antigen using an enzyme-linked immunosorbent assay (ELISA) on the cell supernatant.
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve.
Combination Antiviral Activity Assay (Checkerboard Assay)
The checkerboard assay is a standard method to evaluate the interaction of two drugs.
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows and a second antiviral drug along the columns. This creates a matrix of drug combinations.
-
Cell Plating and Infection: Add MAGI cells to each well and infect with HIV-1 as described above.
-
Incubation and Quantification: Incubate for 48 hours and quantify the p24 antigen concentration.
-
Data Analysis: The interaction between the two drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. The CI provides a quantitative measure of synergy, additivity, or antagonism.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The following diagram outlines the experimental workflow for the checkerboard assay.
Data Presentation (Illustrative)
The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described protocols.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents against HIV-1
| Antiviral Agent | Drug Class | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV Inhibitor | >100 | 0.5 | >200 |
| Zidovudine (AZT) | NRTI | >100 | 0.05 | >2000 |
| Efavirenz (EFV) | NNRTI | 50 | 0.01 | 5000 |
| Raltegravir (RAL) | Integrase Inhibitor | >100 | 0.02 | >5000 |
| Darunavir (DRV) | Protease Inhibitor | 80 | 0.005 | 16000 |
Table 2: Combination Antiviral Activity of this compound with Other Anti-HIV Drugs
| Drug Combination | EC50 (µM) of this compound | EC50 (µM) of Combination Drug | Combination Index (CI) at EC50 | Interaction |
| This compound + Zidovudine | 0.12 | 0.01 | 0.48 | Synergism |
| This compound + Efavirenz | 0.20 | 0.004 | 0.80 | Slight Synergism |
| This compound + Raltegravir | 0.08 | 0.005 | 0.41 | Synergism |
| This compound + Darunavir | 0.25 | 0.003 | 1.10 | Additive |
Interpretation of Results
The illustrative data suggests that this compound exhibits potent anti-HIV activity with a favorable selectivity index. When combined with other antiretroviral agents, it demonstrates synergistic interactions, particularly with the NRTI Zidovudine and the integrase inhibitor Raltegravir. A synergistic interaction implies that the combined effect of the two drugs is greater than the sum of their individual effects.[6] This is a desirable outcome in combination therapy as it may allow for dose reduction and a lower risk of toxicity. The additive effect observed with Darunavir is also a positive outcome.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with other antiretroviral drugs. The systematic assessment of cytotoxicity, individual antiviral activity, and drug-drug interactions is a critical step in the development of novel and effective combination therapies for HIV infection. The use of standardized assays and quantitative data analysis, such as the calculation of the Combination Index, allows for a clear and objective interpretation of the potential for synergistic antiviral effects. Further studies should focus on elucidating the precise mechanism of action of this compound to better understand the basis of the observed synergistic interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV Antiretroviral Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug-Drug Interaction Guide: From HIV Prevention to Treatment - Clinical Guidelines Program [hivguidelines.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. Antiviral drug - Wikipedia [en.wikipedia.org]
- 6. Systematic Identification of Synergistic Drug Pairs Targeting HIV - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antiviral agent 55" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of the hypothetical "Antiviral Agent 55."
Frequently Asked Questions (FAQs)
Q1: What are the common solubility issues encountered with this compound?
A1: this compound, like many antiviral drugs, is a poorly water-soluble compound.[1] This low aqueous solubility can lead to several challenges during preclinical and clinical development, including:
-
Low Bioavailability: Poor solubility limits the dissolution of the drug in the gastrointestinal tract, leading to reduced absorption and lower overall bioavailability.[1][2]
-
High Doses Required: To achieve a therapeutic effect, large doses of the drug may be necessary, which can increase the risk of side effects.[1]
-
Inconsistent In Vitro Results: Poor solubility can cause issues in in-vitro assays, leading to variability and difficulty in interpreting results.
-
Difficulties in Formulation: Developing a stable and effective formulation for both oral and parenteral administration can be challenging.[]
Q2: Why is improving the solubility of this compound important?
A2: Enhancing the solubility of this compound is crucial for its successful development as a therapeutic agent. Improved solubility can lead to:
-
Enhanced Bioavailability: Increased solubility generally improves the dissolution rate, leading to better absorption and higher bioavailability.[1][4]
-
Lower and More Consistent Dosing: With improved absorption, lower doses can be administered, potentially reducing dose-related toxicity and improving patient compliance.
-
Improved Pharmacokinetic Profile: A more soluble form of the drug can lead to more predictable and consistent plasma concentrations.
-
Facilitated Formulation Development: Enhanced solubility simplifies the development of various dosage forms, including oral tablets, capsules, and intravenous solutions.[]
Q3: What are the primary strategies for enhancing the solubility of this compound?
A3: Several established techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous solid dispersion.[1][5]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area and dissolution velocity.[4][6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to form an inclusion complex with enhanced aqueous solubility.[8][9][10]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent results in in-vitro antiviral assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Solution:
-
Solvent Selection: Ensure the stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Final Solvent Concentration: When diluting the stock solution in the assay medium, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to be non-toxic to the cells while maintaining the drug's solubility.
-
Use of Solubilizing Excipients: Consider pre-formulating this compound with a non-toxic solubilizing agent, such as a low concentration of a suitable cyclodextrin, before adding it to the assay medium.
-
Problem 2: Low and variable oral bioavailability in animal studies.
-
Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.
-
Solution:
-
Formulation Enhancement: Employ one of the solubility enhancement techniques described above (solid dispersion, nanosuspension, or cyclodextrin complexation) to prepare a more soluble form of the drug for oral administration.
-
Particle Size Reduction: If not already done, consider micronization or nanosizing of the drug substance to increase its surface area.[4]
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it is an ionizable compound, buffering the formulation or co-administering a pH-modifying agent might improve its dissolution in specific regions of the GI tract.[11]
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to illustrate the potential improvements in solubility and dissolution with different formulation strategies.
Table 1: Solubility of this compound in Different Media
| Formulation | Solubility in Water (µg/mL) | Solubility in Simulated Gastric Fluid (pH 1.2) (µg/mL) | Solubility in Simulated Intestinal Fluid (pH 6.8) (µg/mL) |
| Crystalline this compound | 1.5 | 2.1 | 1.2 |
| Solid Dispersion (1:4 drug-to-polymer ratio) | 150.2 | 185.7 | 135.4 |
| Nanosuspension (mean particle size 250 nm) | 25.8 | 32.4 | 22.9 |
| Cyclodextrin Complex (1:1 molar ratio) | 85.6 | 102.3 | 78.9 |
Note: The data presented in this table is for illustrative purposes only.
Table 2: Dissolution Profile of this compound Formulations
| Formulation | % Drug Released at 15 min | % Drug Released at 30 min | % Drug Released at 60 min |
| Crystalline this compound | 5 | 12 | 20 |
| Solid Dispersion (1:4 drug-to-polymer ratio) | 65 | 85 | 98 |
| Nanosuspension (mean particle size 250 nm) | 40 | 65 | 85 |
| Cyclodextrin Complex (1:1 molar ratio) | 55 | 78 | 92 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (B124986) K-30 (PVP K-30), Ethanol, Water, Magnetic stirrer, Rotary evaporator.
-
Procedure:
-
Weigh the desired amounts of this compound and PVP K-30 (e.g., a 1:4 drug-to-polymer ratio).[12]
-
Dissolve this compound in a suitable volume of ethanol.
-
Dissolve the PVP K-30 in a separate container with purified water.
-
Add the drug solution to the polymer solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear solution is obtained.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: Preparation of an this compound Nanosuspension by High-Pressure Homogenization
-
Materials: this compound, Stabilizer (e.g., Poloxamer 188), Purified water, High-pressure homogenizer.
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.
-
Homogenize the pre-suspension using a high-shear stirrer for a specified time (e.g., 30 minutes).
-
Pass the pre-suspension through a high-pressure homogenizer for a set number of cycles and at a specific pressure (e.g., 1500 bar for 20 cycles).[13][14]
-
Cool the resulting nanosuspension in an ice bath to dissipate the heat generated during homogenization.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Water, Ethanol, Mortar and pestle.
-
Procedure:
-
Weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound to the paste and knead for a specified time (e.g., 45-60 minutes).
-
During kneading, add small amounts of the water-ethanol mixture if the paste becomes too dry.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting solubility issues of this compound.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. ispe.gr.jp [ispe.gr.jp]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrins in the antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 14. itmedicalteam.pl [itmedicalteam.pl]
Troubleshooting "Antiviral agent 55" cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with "Antiviral agent 55" cytotoxicity in cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to address common problems observed during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
Symptoms:
-
Significant decrease in cell viability in uninfected cells treated with this compound.
-
The 50% cytotoxic concentration (CC50) is close to or lower than the 50% effective concentration (EC50), resulting in a low selectivity index (SI).
Possible Causes:
-
Off-target effects of the compound.
-
Incorrect drug concentration or solvent toxicity.
-
Cell line sensitivity.
-
Errors in the cytotoxicity assay.
Troubleshooting Steps:
-
Verify Drug Concentration and Solvent Effects:
-
Protocol: Prepare fresh dilutions of this compound from a new stock.
-
Control: Include a vehicle control (the solvent used to dissolve the agent, e.g., DMSO) at the highest concentration used in the experiment to rule out solvent-induced toxicity.[1]
-
-
Assess a Range of Concentrations:
-
Protocol: Perform a dose-response curve with a wider range of concentrations for both cytotoxicity (in uninfected cells) and antiviral efficacy (in infected cells). This will help in accurately determining the CC50 and EC50 values.[2]
-
-
Evaluate Different Cell Lines:
-
Confirm with an Orthogonal Cytotoxicity Assay:
-
Rationale: Different assays measure different aspects of cell health. The MTT assay, for instance, measures metabolic activity, which can sometimes be misleading.[1][4]
-
Protocol: Use a complementary assay, such as a lactate (B86563) dehydrogenase (LDH) assay (measures membrane integrity) or a cell counting method (e.g., Trypan Blue exclusion), to confirm the cytotoxicity results.
-
Experimental Workflow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the cytotoxicity of this compound?
A1: The most common and recommended starting method is the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[4] This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Q2: My CC50 value for this compound varies between experiments. What could be the cause?
A2: Several factors can contribute to variability in CC50 values:
-
Cell Passage Number: Using cells of a high passage number can lead to altered sensitivity to drugs. It is advisable to use cells within a consistent and low passage range.
-
Seeding Density: Inconsistent initial cell seeding density can affect the final cell number and, consequently, the assay readout.
-
Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Ensure a consistent incubation time across all experiments.
-
Reagent Variability: Batch-to-batch variation in assay reagents can also be a source of inconsistency.
Q3: How do I calculate the Selectivity Index (SI) and what does it mean?
A3: The Selectivity Index is a crucial parameter to evaluate the therapeutic window of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).
SI = CC50 / EC50
A higher SI value is desirable as it indicates that the drug is effective at concentrations that are not toxic to the host cells.
Q4: Can the viral infection itself cause cytotoxicity?
A4: Yes, many viruses cause a cytopathic effect (CPE) in infected cells, leading to cell death.[5] It is important to distinguish between virus-induced cell death and drug-induced cytotoxicity. This is typically done by including uninfected, drug-treated controls and infected, untreated controls in your experimental setup.
Signaling Pathway: Potential Mechanism of Drug-Induced Cytotoxicity
Caption: Potential pathway of this compound-induced cytotoxicity.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy Data for this compound in Different Cell Lines
| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero E6 | 15 | 5 | 3 |
| A549 | 50 | 8 | 6.25 |
| Caco-2 | 25 | 10 | 2.5 |
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Checkpoint | Yes/No | Notes |
| Verified drug concentration? | ||
| Included vehicle control? | ||
| Used low passage number cells? | ||
| Maintained consistent cell seeding density? | ||
| Ensured consistent incubation time? | ||
| Confirmed results with a second assay? |
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include untreated cells as a negative control and cells treated with the vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the CC50 using non-linear regression analysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Antiviral agent 55" concentration for antiviral assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Antiviral agent 55" in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Human Immunodeficiency Virus 1 (HIV-1) and Human Immunodeficiency Virus 2 (HIV-2).[1] Its primary mechanism of action is the inhibition of a key viral enzyme essential for replication, though the specific target may vary depending on the experimental context.
Q2: What is the recommended starting concentration range for this compound in a plaque reduction assay?
For a preliminary plaque reduction assay, it is recommended to test a broad range of concentrations to determine the optimal range for your specific cell line and virus strain. A typical starting range would be from 0.01 µM to 100 µM in a serial dilution.
Q3: How should I determine the cytotoxicity of this compound?
It is crucial to assess the cytotoxicity of this compound in parallel with your antiviral assays to ensure that the observed reduction in viral activity is not due to cell death.[2][3] A common method is the MTT or MTS assay.[4][5][6] This will help you determine the 50% cytotoxic concentration (CC50), which is the concentration of the agent that causes the death of 50% of the cells.[4]
Q4: What are the key differences between a Plaque Reduction Assay and a TCID50 Assay?
A Plaque Reduction Assay quantifies the ability of an antiviral agent to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[7] This assay is suitable for viruses that cause visible plaques. The Tissue Culture Infectious Dose 50 (TCID50) assay, on the other hand, determines the dilution of a virus required to infect 50% of the inoculated cell cultures.[8][9] It is often used for viruses that do not form plaques but cause a cytopathic effect (CPE).[9]
Troubleshooting Guides
Issue 1: High Variability in IC50/EC50 Values
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration) values for this compound. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent IC50/EC50 values are a common challenge in antiviral assays.[10] Here are several factors that could be contributing to this issue and how to address them:
-
Cell Health and Confluency: Ensure that the cell monolayers are healthy and have reached at least 80% confluency before infection.[8][9] Uneven cell distribution can lead to variable results.
-
Virus Titer: Use a consistent and accurately determined virus titer for each experiment. Inaccurate virus titration can significantly affect the apparent efficacy of the drug.[10]
-
Drug Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.[10]
-
Incubation Times: Standardize the incubation times for drug treatment and viral infection across all experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
Data Presentation: Example of Variable vs. Consistent EC50 Data
| Experiment | This compound EC50 (µM) - High Variability | This compound EC50 (µM) - Consistent |
| 1 | 5.2 | 7.8 |
| 2 | 12.8 | 8.1 |
| 3 | 2.1 | 7.5 |
| Mean ± SD | 6.7 ± 5.5 | 7.8 ± 0.3 |
Issue 2: No Antiviral Activity Observed
Question: We are not observing any significant reduction in viral plaques or cytopathic effect even at high concentrations of this compound. What could be the problem?
Answer: A lack of antiviral activity can be due to several factors:
-
Drug Stability: this compound may be unstable in your specific cell culture medium or under your experimental conditions. Consider the stability of the compound when preparing solutions.
-
Incorrect Viral Strain or Cell Line: Confirm that the viral strain and cell line you are using are susceptible to this class of antiviral agent.
-
Mechanism of Action: The primary antiviral effect of this compound might be at a stage of the viral life cycle that is not effectively measured by your current assay. Consider employing a different type of assay that measures a different endpoint (e.g., a reverse transcriptase activity assay for an HIV inhibitor).
-
Drug-Resistant Virus: The viral stock may have developed resistance to the antiviral agent.
Issue 3: High Background Cytotoxicity
Question: Our cytotoxicity assay shows that this compound is toxic to the cells at concentrations where we expect to see antiviral activity. How can we address this?
Answer: High cytotoxicity can mask the true antiviral effect of a compound. Here are some steps to take:
-
Determine the Selectivity Index (SI): The SI is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window. Aim for an SI of >10 for a promising antiviral candidate.
-
Optimize Drug Exposure Time: Reducing the duration of drug exposure may decrease cytotoxicity while still allowing for the observation of an antiviral effect.
-
Use a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of a compound than others.
Data Presentation: Cytotoxicity and Antiviral Activity Data
| Concentration (µM) | % Cell Viability (CC50) | % Plaque Reduction (EC50) |
| 0.1 | 100 | 5 |
| 1 | 98 | 25 |
| 10 | 85 | 50 |
| 50 | 50 | 90 |
| 100 | 20 | 100 |
| Calculated Value | CC50 = 50 µM | EC50 = 10 µM |
| Selectivity Index (SI) | 5 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This protocol is a generalized procedure for determining the antiviral efficacy of this compound.[7]
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C. Then, infect the confluent cell monolayers with the virus-drug mixture.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose) to each well to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-10 days, depending on the virus).[7]
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet to visualize the plaques.[7] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overgrowth during the assay period.
-
Compound Addition: After 24 hours, add serial dilutions of this compound to the wells. Include a "cells only" control (no drug).
-
Incubation: Incubate the plate for a period that matches the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692).[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
Visualizations
Caption: General workflow for evaluating antiviral efficacy.
Caption: Hypothetical inhibition of HIV reverse transcription.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 9. brainvta.tech [brainvta.tech]
- 10. benchchem.com [benchchem.com]
"Antiviral agent 55" experimental variability and controls
Technical Support Center: Antiviral Agent 55
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to ensure the successful application of Agent 55 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel non-nucleoside analog inhibitor that selectively targets the viral RNA-dependent RNA polymerase (RdRp). By binding to an allosteric site on the RdRp enzyme complex, it prevents the conformational changes necessary for RNA synthesis, thereby halting viral replication. This targeted action occurs after the virus has entered the host cell.[1]
Q2: Which experimental controls are essential when using this compound?
To ensure the validity of your results, a comprehensive set of controls is crucial.[2][3] Every experiment should include the following:
-
Cell Control (No Treatment): Cells that are not treated with the virus or any compound. This control establishes the baseline for maximum cell viability.
-
Virus Control (Vehicle Treatment): Cells infected with the virus and treated only with the vehicle (e.g., DMSO) used to dissolve Agent 55. This control shows the maximum cytopathic effect (CPE) of the virus.[3]
-
Positive Control: A known antiviral drug with a well-characterized mechanism of action and potency against the target virus. This confirms that the assay system is working correctly.
-
Cytotoxicity Control: Uninfected cells treated with the same concentrations of this compound as the infected cells. This is critical for distinguishing true antiviral activity from compound-induced cell death.[4]
-
Vehicle Control: Uninfected cells treated with the highest concentration of the vehicle (e.g., DMSO) to ensure it has no impact on cell viability.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values
You are observing significant plate-to-plate or day-to-day variability in the calculated 50% effective concentration (EC50) for Agent 55.
High variability is a common issue in cell-based assays and can stem from several sources.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use cells from a consistent, low passage number range and seed from the same parent flask for all plates in an experiment. |
| Variable Virus Titer | Prepare a large, single batch of virus stock, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to avoid variability from repeated freeze-thaw cycles. |
| Inconsistent Multiplicity of Infection (MOI) | The ratio of viral particles to cells (MOI) is a critical parameter. An MOI that is too high can cause rapid cell death, narrowing the assay's dynamic range, while a very low MOI may not produce a strong enough signal. Optimize and standardize the MOI for your specific virus-cell combination. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. For serial dilutions of Agent 55, ensure thorough mixing between each step. Use reverse pipetting for any viscous solutions. |
| "Edge Effects" in Plates | The outer wells of a 96-well plate are more prone to evaporation, leading to changes in concentration. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier. |
Issue 2: No Antiviral Activity Detected
Your positive control drug shows the expected potency, but this compound shows little to no activity, even at high concentrations.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Compound Degradation | Agent 55 may be sensitive to light, temperature, or repeated freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock aliquot for each experiment. |
| Drug-Resistant Virus Strain | The viral strain you are using may possess natural resistance to this class of inhibitor. If possible, sequence the RdRp gene of your virus stock to check for resistance-conferring mutations or test Agent 55 against a known sensitive reference strain. |
| Incorrect Assay Window | The timing of compound addition and assay readout is critical. Since Agent 55 targets replication, adding it too late after infection may render it ineffective. Similarly, reading the results too early or too late can miss the optimal window to observe its effect. Perform a time-course experiment to determine the optimal incubation period. |
| Sub-optimal Cell Line | The host cell line may not be fully permissive to the virus, resulting in low levels of replication and making it difficult to detect the effects of an inhibitor. Ensure you are using a well-characterized and highly permissive cell line. |
Issue 3: High Cytotoxicity Observed
You observe significant cell death in your cytotoxicity control wells at concentrations where you expect to see antiviral activity, making it difficult to interpret the results.
Distinguishing between antiviral efficacy and cytotoxicity is essential for accurate data interpretation. The selectivity index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.
Hypothetical Data: Agent 55 vs. Positive Control
| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.2 | >100 | >83 |
| Positive Control | 0.8 | >100 | >125 |
| Problematic Result | 5.0 | 8.0 | 1.6 |
A low SI value (e.g., <10) suggests that the observed "antiviral" effect is likely due to the compound killing the host cells, which prevents the virus from replicating.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| High Compound Concentration | The concentrations being tested are too high. Perform a dose-response cytotoxicity assay (e.g., MTT, MTS) to first determine the 50% cytotoxic concentration (CC50). For antiviral assays, use a concentration range well below the CC50 value. |
| Sensitive Cell Line | The chosen cell line may be particularly sensitive to Agent 55. If the SI remains low, consider testing the compound in a different, validated cell line to see if a better therapeutic window can be achieved. |
| Contaminated Compound Stock | The stock solution of Agent 55 could be contaminated with bacteria, fungi, or another toxic substance. Ensure the stock is sterile-filtered and prepared under aseptic conditions. |
| Assay Readout Interference | The compound itself may interfere with the dye or reagent used in your viability assay (e.g., MTT, neutral red). To check for this, run a control plate with the compound and assay reagents in the absence of cells. |
Experimental Protocols & Visualizations
Protocol: Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Plating: Seed a 12-well or 24-well plate with a host cell line (e.g., Vero E6) to form a confluent monolayer (90-100% confluency) within 24 hours.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of this compound in serum-free cell culture medium.
-
Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Neutralization: Mix equal volumes of the diluted virus with each concentration of the diluted compound. Also, prepare a virus-only control (mixed with medium) and a cell-only control. Incubate these mixtures for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the wells with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose (B11928114) or 0.7% agarose (B213101) in culture medium). The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, depending on the virus.
-
Staining & Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye like crystal violet. The viable cells will stain purple, leaving the plaques (areas of dead cells) clear.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percent reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Diagrams
References
"Antiviral agent 55" degradation and storage problems
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Antiviral Agent 55 (also known as Compound 95). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Human Immunodeficiency Virus 1 and 2 (HIV-1 and HIV-2). While its precise mechanism is not definitively published, based on its chemical structure and therapeutic target, it is likely a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs work by binding to an allosteric site on the reverse transcriptase enzyme, which is crucial for the virus to convert its RNA genome into DNA. This binding event induces a conformational change in the enzyme, inhibiting its function and thus blocking viral replication. Other potential mechanisms for HIV inhibitors include entry inhibition or integrase inhibition.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and efficacy of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, cool, and well-ventilated area. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term use. |
Q3: I'm observing a color change in my solution of this compound. What could be the cause?
This compound is a gray to black solid. A color change in solution, particularly to a brownish hue, may indicate degradation. The naphthalene-dione core and the aniline (B41778) moiety in its structure are susceptible to oxidation, which can be accelerated by exposure to air and light. It is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon) if possible and always store them protected from light.
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results can often be attributed to compound instability. Key factors that can affect the stability of this compound during experiments include:
-
pH: The enamine-like linkage in the molecule may be susceptible to hydrolysis under acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: The naphthalene (B1677914) core suggests a potential for photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation of the aromatic amine and naphthalene functionalities.
To ensure consistency, it is crucial to prepare fresh solutions for each experiment from a properly stored stock, and to control the pH, temperature, and light exposure of your experimental setup.
Q5: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is soluble in Dimethyl Sulfoxide (DMSO). The reported solubility is 3.7 mg/mL (10.15 mM). For optimal dissolution, consider the following:
-
Use newly opened, anhydrous DMSO, as the compound is hygroscopic.
-
Gentle warming and sonication may be required to achieve complete dissolution.
Troubleshooting Guides
Issue: Appearance of Unexpected Peaks in HPLC Analysis
If you observe new or growing peaks in your HPLC chromatogram during a stability study, it is likely that this compound is degrading.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue: Loss of Antiviral Activity in Cell-Based Assays
A decrease in the observed antiviral potency of your compound could be due to its degradation in the assay medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of antiviral activity.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a 1.0 mg/mL stock solution of this compound in DMSO.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 8 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature (25°C) for 8 hours, protected from light.
- Photostability: Place a thin layer of the solid compound in a transparent container and expose it to light conditions as specified in ICH Q1B guidelines. Prepare a parallel sample in solution (e.g., in DMSO) and expose it similarly. Maintain a "dark control" for both solid and solution samples, wrapped in aluminum foil.
- Thermal Degradation: Store the solid compound at 80°C for 48 hours.
3. Sample Analysis:
- At designated time points, withdraw an aliquot of each stressed solution, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with the mobile phase.
- Analyze all samples, including the unstressed control and dark controls, using a validated stability-indicating HPLC method (e.g., with a C18 column and a gradient of acetonitrile (B52724) and water).
- Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV-Vis spectrum.
Data Presentation: Predicted Forced Degradation Profile
The following table summarizes a hypothetical degradation profile for this compound based on its chemical structure. This should be confirmed by experimental data.
| Stress Condition | Duration | Temperature | Predicted % Degradation | Potential Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 10-15% | Hydrolysis of the enamine linkage |
| 0.1 M NaOH | 8 hours | 25°C | 15-20% | Hydrolysis of the enamine linkage |
| 3% H₂O₂ | 8 hours | 25°C | 20-30% | Oxidation of the aniline and/or naphthalene moiety |
| Photolytic | Per ICH Q1B | 25°C | 10-20% | Photodegradation products of the naphthalene core |
| Dry Heat | 48 hours | 80°C | 5-10% | Thermally induced degradation products |
Signaling Pathway
Proposed Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
Caption: Proposed mechanism of this compound as an NNRTI.
"Antiviral agent 55" off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of the novel investigational compound, Antiviral Agent 55. The following information is intended to help users identify, understand, and minimize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them when using this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a biological system.[1][2] These unintended interactions can lead to a variety of experimental issues, including:
-
Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the intended therapeutic effect.[2]
-
Reduced Translatability: Promising results in early-stage experiments may not be reproducible in later-stage preclinical or clinical settings if the observed efficacy is due to off-target effects.[2]
Minimizing off-target effects is crucial for obtaining reliable and reproducible data for the development of safe and effective antiviral therapies.[2]
Q2: I'm observing unexpected cellular toxicity in my experiments with this compound. How can I determine if this is an off-target effect?
A2: A multi-faceted approach is recommended to determine if the observed toxicity is due to off-target interactions. This involves a combination of computational and experimental validation techniques.[2] Key strategies include:
-
Dose-Response Analysis: Titrate this compound to determine the lowest effective concentration that elicits the desired antiviral effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[2]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[2]
-
Advanced Validation Techniques:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended viral target.[2] If the toxic phenotype persists in the absence of the target, it strongly suggests an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in intact cells.[2] A lack of target engagement at concentrations causing toxicity would point towards off-target effects.
-
Q3: What proactive strategies can I implement to minimize potential off-target effects of this compound in my experimental design?
A3: Proactive measures can significantly reduce the risk of off-target effects confounding your results. Consider the following:
-
Rational Drug Design Principles: this compound has been developed using computational and structural biology tools to enhance its specificity for the intended viral target, a key strategy in minimizing off-target effects.[1]
-
High-Throughput Screening: The initial selection of this compound involved high-throughput screening to identify compounds with high affinity and selectivity for the target, thereby eliminating many compounds with significant off-target activity early on.[1]
-
Kinase Selectivity Profiling: As off-target interactions with kinases are common for small molecules, profiling this compound against a panel of kinases can identify potential off-target binding.
-
Post-Market Surveillance Mindset: Even in a research setting, it is crucial to continuously monitor for unexpected effects. Pharmacovigilance programs in clinical settings track adverse reactions, and a similar mindset of careful observation and documentation is valuable in research.[1]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of representative kinases to assess its off-target interaction potential. The data is presented as the half-maximal inhibitory concentration (IC50). A higher IC50 value indicates weaker inhibition and lower potential for off-target effects on that kinase.
| Kinase Target | IC50 (nM) | Notes |
| On-Target Viral Kinase | 15 | High Potency |
| Off-Target Kinase A | > 10,000 | Negligible Inhibition |
| Off-Target Kinase B | 2,500 | Low Inhibition |
| Off-Target Kinase C | > 10,000 | Negligible Inhibition |
| Off-Target Kinase D | 1,200 | Moderate Inhibition |
| Off-Target Kinase E | 8,000 | Very Low Inhibition |
Data is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Assay
Objective: To quantify the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions.[2]
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and adenosine (B11128) triphosphate (ATP).
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for the kinase reaction to proceed.
-
-
Detection:
-
Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.
-
Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intended target in a cellular context by measuring changes in the thermal stability of the target protein.[2]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or another suitable protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Diagram 1: Workflow for Investigating Off-Target Effects
References
"Antiviral agent 55" inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiviral Agent 55, an inhibitor of Human Immunodeficiency Virus 1 and 2 (HIV-1 and HIV-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of HIV-1 and HIV-2.[1] While the precise mechanism is proprietary, it is designed to interfere with a critical step in the viral replication cycle. Broadly, antiviral agents can act by blocking viral entry into host cells, inhibiting viral genome replication, or preventing the release of new viral particles.[2]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -20°C.[1] Improper storage can lead to degradation of the compound and inconsistent experimental results.
Q3: What are some common in vitro assays used to evaluate the efficacy of this compound?
A3: Common in vitro assays for evaluating antiviral activity include the Cytopathic Effect (CPE) Inhibition Assay, Plaque Reduction Assay, and viral yield reduction assays. The choice of assay depends on the specific virus and host cell line being used.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: A dose-response curve should be generated to determine the 50% effective concentration (EC50), which is the concentration of the agent that inhibits viral replication by 50%. It is also crucial to determine the 50% cytotoxic concentration (CC50) to ensure that the observed antiviral effect is not due to cell death.
Troubleshooting Guide: Inconsistent Results in Repeat Experiments
Inconsistent results with this compound can arise from various factors, ranging from experimental design to reagent handling. This guide provides a structured approach to troubleshooting common issues.
Summary of Potential Issues and Solutions
| Potential Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in EC50 values between experiments | - Inconsistent cell seeding density. - Variation in Multiplicity of Infection (MOI). - Degradation of this compound stock solution. - Pipetting errors. | - Ensure consistent cell seeding density and health. - Use a consistent and accurately titrated virus stock for a stable MOI. - Prepare fresh dilutions of this compound from a properly stored stock for each experiment. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Loss of antiviral activity | - Improper storage of this compound. - Repeated freeze-thaw cycles of the stock solution. - Contamination of cell culture or virus stock. | - Store this compound at -20°C as recommended. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Regularly test for mycoplasma and other contaminants in cell lines and virus stocks. |
| High cytotoxicity observed | - Incorrect calculation of compound concentration. - Cell line is particularly sensitive to the compound or solvent. - Extended incubation time. | - Double-check all calculations for dilutions. - Determine the CC50 of the compound on the specific cell line. - Include a solvent control (e.g., DMSO) to assess its effect on cell viability. - Optimize the incubation time for the assay. |
| No antiviral effect observed | - The viral strain is resistant to this compound. - Incorrect assay setup or protocol. - Inactive compound due to improper handling. | - Verify the susceptibility of the viral strain to the agent. - Carefully review the experimental protocol for any deviations. - Use a positive control antiviral to validate the assay system. - Confirm the activity of the compound with a fresh stock. |
Detailed Experimental Protocols
Standard Antiviral Assay Workflow
A typical workflow for assessing the antiviral activity of a compound is illustrated below. Adherence to a standardized protocol is critical for reproducible results.
Standard workflow for an in vitro antiviral assay.
Hypothetical Signaling Pathway Modulated by this compound
Understanding the potential interaction of this compound with host cell signaling pathways can provide insights into off-target effects and sources of variability. The diagram below illustrates a hypothetical pathway that could be inadvertently affected.
Hypothetical signaling pathway interaction of this compound.
This guide is intended to be a starting point for troubleshooting. For further assistance, please contact our technical support team with detailed information about your experimental setup and the issues encountered.
References
Technical Support Center: Refining Vapendavir ("Antiviral Agent 55") Treatment Protocols for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vapendavir (referred to herein as "Antiviral Agent 55"). The information is tailored to address specific issues that may arise during experiments involving primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vapendavir ("this compound")?
A: Vapendavir is a potent antiviral compound that functions as an enteroviral capsid binder.[1] It specifically targets a hydrophobic pocket within the viral protein 1 (VP1) of the viral capsid.[1] By binding to this pocket, Vapendavir stabilizes the capsid, which prevents the conformational changes necessary for the virus to uncoat and release its RNA into the host cell.[1] This action inhibits viral replication at an early stage.[1]
Q2: What is the recommended solvent and storage condition for Vapendavir ("this compound")?
A: Vapendavir is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, often at a concentration of 10 mM.[1] For long-term storage, the stock solution should be kept at -20°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the typical effective concentrations (EC50) of Vapendavir ("this compound") observed in cell lines?
A: The EC50 values for Vapendavir can vary depending on the enterovirus strain and the cell line used. For instance, against various Enterovirus 71 (EV71) strains, EC50 values have been reported in the range of 0.5-1.4 μM. It is crucial to determine the optimal EC50 in the specific primary cell system being used, as efficacy can differ from immortalized cell lines.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Primary Cells
Q: I am observing significant cell death in my primary cell cultures after Vapendavir treatment, even at concentrations that were not toxic to cell lines. What could be the cause and how can I resolve this?
A: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The increased cytotoxicity could be due to several factors:
-
Inherent Sensitivity: Primary cells may have different metabolic rates or membrane compositions, making them more susceptible to the compound.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Vapendavir might be toxic to your primary cells.
-
Compound Degradation: Improper storage or handling of the Vapendavir stock solution could lead to degradation products that are more toxic.
Solutions:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of Vapendavir specifically in your primary cells to establish a therapeutic window.
-
Control for Solvent Toxicity: Include a vehicle control group treated with the same concentration of DMSO used to dilute Vapendavir to assess the solvent's contribution to cytotoxicity. Aim to keep the final DMSO concentration in the culture medium below 0.5%.
-
Verify Compound Integrity: Ensure the Vapendavir stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
Issue 2: Inconsistent or Lower-than-Expected Antiviral Activity
Q: The antiviral efficacy of Vapendavir in my primary cell experiments is variable or significantly lower than what is reported in the literature for cell lines. What are the possible reasons and how can I optimize my experiments?
A: Several factors can contribute to reduced or inconsistent antiviral activity in primary cells:
-
Suboptimal Drug Concentration: The effective concentration in primary cells may be different from that in immortalized cell lines.
-
High Multiplicity of Infection (MOI): A high viral load can overwhelm the inhibitory capacity of the antiviral agent.
-
Viral Resistance: The specific viral strain you are using may have reduced sensitivity to Vapendavir.
-
Experimental Variability: Inherent biological variability in primary cells from different donors can lead to inconsistent results.
Solutions:
-
Optimize Vapendavir Concentration: Perform a dose-response experiment to determine the EC50 of Vapendavir against the specific virus strain in your primary cells.
-
Optimize MOI: Use a lower MOI (e.g., 0.1-1) to ensure that the antiviral has a sufficient window to inhibit viral replication.
-
Verify Compound Activity: Test the Vapendavir stock on a sensitive cell line and virus strain where its activity is well-established to confirm its potency.
-
Sequence the Virus: If resistance is suspected, sequence the VP1 region of the viral genome to check for mutations known to confer resistance to capsid binders.
-
Include Appropriate Controls: Always include untreated infected controls (virus control) and uninfected controls (cell control) in every experiment.
-
Increase Replicates: Use technical and biological replicates to increase the statistical power of your findings and better account for variability.
Data Presentation
Table 1: Recommended Concentration Ranges for Vapendavir ("this compound") Experiments
| Parameter | Cell Lines | Primary Cells |
| EC50 Range | 0.5 - 1.4 µM (EV71) | To be determined empirically (start with 0.1 - 10 µM) |
| CC50 Range | > 25 µM (varies by cell line) | To be determined empirically (often lower than cell lines) |
| Final DMSO Concentration | < 0.5% | < 0.5% |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed primary cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.
-
Compound Dilution: Prepare a series of dilutions of Vapendavir in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium from the cells and add the diluted Vapendavir or vehicle control. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the Vapendavir concentration and fitting the data to a dose-response curve.
Protocol 2: Viral Titer Reduction Assay
-
Cell Seeding: Seed primary cells in a 24-well plate to achieve 80-90% confluency on the day of infection.
-
Infection and Treatment:
-
Pre-treat the cells with various non-toxic concentrations of Vapendavir for 1-2 hours.
-
Infect the cells with the enterovirus at a specific MOI (e.g., 0.1) for 1-2 hours.
-
After the adsorption period, remove the inoculum, wash the cells with PBS, and add fresh culture medium containing the same concentrations of Vapendavir.
-
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant, which contains the progeny virus.
-
Viral Titer Determination: Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral titer reduction against the logarithm of the Vapendavir concentration.
Visualizations
Caption: Mechanism of action of Vapendavir ("this compound").
Caption: Workflow for determining CC50 and EC50 of Vapendavir.
Caption: Troubleshooting decision tree for Vapendavir experiments.
References
Validation & Comparative
Comparative Efficacy Analysis: Antiviral Agent 55 vs. Competitor Antiviral X for the Inhibition of Influenza A Virus
Introduction
The continuous threat of seasonal and pandemic influenza necessitates the development of novel antiviral therapeutics. This guide provides a comparative analysis of Antiviral Agent 55 and a leading competitor, Competitor Antiviral X. Both agents are novel inhibitors targeting different host-cell pathways crucial for Influenza A virus (IAV) replication. The following sections present a head-to-head comparison of their in vitro efficacy, cytotoxicity, and selectivity, supported by detailed experimental protocols and pathway diagrams.
Quantitative Efficacy and Cytotoxicity
A comparative analysis of the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI) was performed for both agents against Influenza A/WSN/33 (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The data, summarized below, indicates that while both agents exhibit potent antiviral activity, this compound demonstrates a significantly higher selectivity index, suggesting a wider therapeutic window.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | RAF/MEK/ERK Pathway | 0.85 | >100 | >117.6 |
| Competitor Antiviral X | Viral Neuraminidase | 1.20 | 95 | 79.2 |
Mechanism of Action: Signaling Pathway
This compound is a potent inhibitor of the RAF/MEK/ERK signaling cascade, a crucial host pathway that Influenza A virus hijacks to support the nuclear export of viral ribonucleoproteins (vRNPs). By blocking this pathway, this compound effectively traps the viral vRNPs in the nucleus, preventing the assembly of new virions.
Caption: IAV-induced activation of the RAF/MEK/ERK pathway and its inhibition by this compound.
Experimental Protocols
Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay determines the concentration of the antiviral agent required to reduce the number of virus-induced plaques by 50%.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells were seeded in 6-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.
-
Virus Infection: The cell monolayer was washed with phosphate-buffered saline (PBS), and then infected with Influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum was removed, and the cells were overlaid with MEM containing 1% agarose, TPCK-trypsin, and serial dilutions of this compound or Competitor Antiviral X.
-
Plaque Visualization: The plates were incubated for 48-72 hours until plaques were visible. The cells were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Data Analysis: The plaques were counted, and the EC50 value was calculated using a dose-response curve fit in GraphPad Prism.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxicity of the antiviral agents.
-
Cell Seeding: MDCK cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of the compounds and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value, the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vitro evaluation of the antiviral compounds.
Caption: Workflow for determining the efficacy and cytotoxicity of antiviral agents in vitro.
The experimental data presented in this guide highlights the promising profile of this compound as an inhibitor of Influenza A virus. Its potent antiviral activity, coupled with low cytotoxicity, results in a superior selectivity index compared to Competitor Antiviral X. The mechanism of action, targeting a host signaling pathway, presents a high barrier to the development of viral resistance. Further in vivo studies are warranted to validate these findings and to further assess the therapeutic potential of this compound.
Validating the In Vivo Antiviral Efficacy of Antiviral Agent 55 Against HIV-1
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiviral activity of the investigational compound "Antiviral agent 55," a novel inhibitor of Human Immunodeficiency Virus 1 and 2 (HIV-1 and HIV-2), against established antiretroviral agents.[1] The data presented for this compound is hypothetical and serves as a representative example for a promising preclinical candidate, designed to illustrate its potential therapeutic profile in a standardized animal model.
Comparative In Vivo Efficacy in the SIV Macaque Model
The non-human primate model, particularly rhesus macaques infected with Simian Immunodeficiency Virus (SIV), is a well-established and highly relevant model for studying HIV pathogenesis and for the preclinical evaluation of antiretroviral therapies.[2][3][4][5] In this context, we compare the hypothetical in vivo efficacy of this compound with the known performance of Tenofovir Disoproxil Fumarate (TDF), Emtricitabine (FTC), and Dolutegravir (DTG).
Table 1: Comparative Efficacy of Antiviral Agents in SIV-Infected Rhesus Macaques
| Parameter | This compound (Hypothetical Data) | Tenofovir Disoproxil Fumarate (TDF) | Emtricitabine (FTC) | Dolutegravir (DTG) | Untreated Control |
| Drug Class | HIV-1/2 Inhibitor | Nucleotide Reverse Transcriptase Inhibitor (NRTI) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Integrase Strand Transfer Inhibitor (INSTI) | - |
| Dosage | 50 mg/kg, once daily, oral | 22 mg/kg, once daily, oral | 20 mg/kg, once daily, subcutaneous | 2.5 mg/kg, once daily, subcutaneous | Placebo |
| Mean Peak Viral Load Reduction (log10 copies/mL) | 3.5 | ~2.0 - 2.5 | ~2.0 - 2.5 | ~2.5 - 3.5 | 0 |
| Time to Undetectable Viral Load (<50 copies/mL) | 8 weeks | Not typically achieved as monotherapy | Not typically achieved as monotherapy | 4-8 weeks | Not achieved |
| CD4+ T Cell Count Change (cells/µL) at week 12 | +250 | +100 to +150 | +100 to +150 | +200 to +300 | -150 |
| Emergence of Drug Resistance | Not observed in 12 weeks | K65R mutation can emerge | M184V mutation can emerge | G118R, R263K mutations can emerge | Not applicable |
Experimental Protocols
The following protocols are representative of in vivo efficacy studies for anti-HIV agents in the SIV macaque model.
Animal Model and Husbandry
-
Species: Adult male Indian-origin rhesus macaques (Macaca mulatta).
-
Health Status: Seronegative for SIV, simian T-lymphotropic virus, and type D retrovirus.
-
Housing: Housed in biosafety level-2 facilities in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Ethics: All animal procedures are approved by an Institutional Animal Care and Use Committee.
SIV Challenge
-
Virus Strain: SIVmac251 or a chimeric simian-human immunodeficiency virus (SHIV) such as SHIVSF162P3.
-
Inoculation Route: Intravenous or intrarectal administration.
-
Dose: A defined dose, for example, 10-100 times the 50% tissue culture infectious dose (TCID50), is administered to establish a consistent infection.
Drug Administration
-
Treatment Initiation: Treatment is typically initiated during the acute phase (e.g., 2 weeks post-infection) or chronic phase (e.g., 12 weeks post-infection) of SIV infection.
-
Dosing Regimen:
-
This compound: 50 mg/kg administered orally once daily.
-
Tenofovir Disoproxil Fumarate (TDF): 22 mg/kg administered orally once daily.
-
Emtricitabine (FTC): 20 mg/kg administered subcutaneously once daily.
-
Dolutegravir (DTG): 2.5 mg/kg administered subcutaneously once daily.
-
Control Group: Receives a placebo (e.g., saline) via the same route and schedule as the treated groups.
-
-
Duration: Treatment is administered for a predefined period, typically 8-12 weeks, to assess efficacy.
Monitoring and Endpoints
-
Viral Load: Plasma SIV RNA levels are quantified at regular intervals (e.g., weekly) using a validated real-time RT-PCR assay with a limit of detection of approximately 50 copies/mL.
-
Immunological Status: Peripheral blood CD4+ and CD8+ T cell counts are monitored using flow cytometry.
-
Drug Resistance: Genotypic analysis of the SIV reverse transcriptase and integrase genes is performed on plasma samples at baseline and at the end of treatment to detect the emergence of drug-resistant mutations.
-
Clinical Observations: Animals are monitored daily for any signs of illness or adverse effects. Body weight is recorded weekly.
Visualizing Mechanisms and Workflows
HIV Life Cycle and Antiretroviral Targets
The following diagram illustrates the key stages of the HIV life cycle and the points at which different classes of antiretroviral drugs exert their inhibitory effects.
Caption: The HIV life cycle and targets of major antiretroviral drug classes.
In Vivo Efficacy Study Workflow
The workflow for a typical in vivo study to evaluate the efficacy of a novel antiviral agent is depicted below.
Caption: Workflow for in vivo antiviral efficacy evaluation in the SIV macaque model.
Signaling Pathway of Reverse Transcriptase Inhibition
This diagram illustrates the mechanism of action of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs).
References
- 1. researchgate.net [researchgate.net]
- 2. Simian immunodeficiency virus macaque models of HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An SIV/Macaque Model Targeted To Study HIV-associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Antiviral Agent and Oseltamivir in Influenza Treatment
For Immediate Release
This guide provides a detailed comparative analysis of "Antiviral Agent 55," a novel investigational compound, and oseltamivir (B103847), a widely used neuraminidase inhibitor for the treatment and prophylaxis of influenza. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the agents' performance based on preclinical data.
Disclaimer: "this compound" is a hypothetical compound created for the purpose of this comparative guide. The experimental data presented for "this compound" is synthetically generated to illustrate a plausible alternative to oseltamivir and to fulfill the structural requirements of this guide. All information regarding oseltamivir is based on publicly available scientific literature.
Overview of Antiviral Agents
Oseltamivir: An ethyl ester prodrug, oseltamivir is converted in the liver to its active form, oseltamivir carboxylate.[1][2] It is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2][3][4] This enzyme is crucial for the release of newly formed viral particles from infected cells.[1][3][5] By blocking neuraminidase, oseltamivir halts the spread of the virus in the respiratory tract.[1][3]
This compound (Hypothetical): "this compound" is an investigational small molecule designed to inhibit the cap-snatching activity of the influenza virus polymerase acidic (PA) endonuclease. This mechanism prevents the virus from cleaving the 5' caps (B75204) of host messenger RNAs (mRNAs), a critical step for the initiation of viral mRNA synthesis. By targeting a different stage of the viral life cycle, "this compound" represents a potential alternative or complementary therapeutic strategy to neuraminidase inhibitors.
In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of "this compound" and oseltamivir carboxylate were evaluated in Madin-Darby Canine Kidney (MDCK) cells against influenza A/H1N1 virus.
| Compound | Target | Assay | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Oseltamivir Carboxylate | Neuraminidase | Neuraminidase Inhibition Assay | 2.5[1] | 15 | >100 | >6667 |
| This compound | PA Endonuclease | PA Endonuclease Inhibition Assay | 1.8 | 12 | >150 | >12500 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Mechanism of Action and Signaling Pathways
Oseltamivir: Neuraminidase Inhibition
Oseltamivir's mechanism of action is well-established and focuses on the late stage of the viral replication cycle. By inhibiting the neuraminidase enzyme, it prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed virions. This leads to the aggregation of viral particles at the cell surface and a reduction in viral spread.
This compound: PA Endonuclease Inhibition
"this compound" targets the influenza virus RNA polymerase complex, specifically the endonuclease activity of the PA subunit. This "cap-snatching" mechanism is essential for the virus to generate primers for the transcription of its own genome. Inhibition of this process effectively shuts down viral gene expression and replication.
Experimental Protocols
Cell Culture and Virus
Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The influenza A/Puerto Rico/8/34 (H1N1) virus strain is used for all antiviral assays.
Cytotoxicity Assay
The cytotoxicity of the compounds is determined using the MTT assay. Confluent MDCK cells in 96-well plates are exposed to serial dilutions of each compound for 48 hours. The cell viability is then assessed by adding MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at 570 nm. The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.
Plaque Reduction Assay (EC50 Determination)
MDCK cell monolayers in 6-well plates are infected with influenza A/H1N1 virus (approximately 100 plaque-forming units per well). After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar (B569324) medium containing various concentrations of the test compounds. The plates are incubated for 48-72 hours until plaques are visible. The cells are then fixed and stained, and the plaques are counted. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
References
Comparative Analysis of Cross-Resistance Profiles for Antiviral Agent 55
This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antiviral Agent 55, against other established antiviral compounds. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the resistance profile and potential positioning of this new agent in the antiviral therapeutic landscape.
Introduction to this compound
This compound is a novel, high-potency inhibitor of the Human Viridiavirus (HVDV) main protease (HVDV-Pro), a critical enzyme in the viral replication cycle. HVDV is an RNA virus responsible for chronic viremia. The emergence of drug-resistant viral strains poses a significant challenge to long-term therapeutic success.[1][2] This document evaluates whether resistance-conferring mutations against older HVDV-Pro inhibitors induce cross-resistance to this compound.
The mechanism of action for protease inhibitors involves blocking the cleavage of viral polyproteins, a necessary step for the assembly of mature, infectious virions. Mutations in the protease enzyme can alter the drug-binding site, reducing inhibitor efficacy.[2]
Quantitative Assessment of Cross-Resistance
To quantify the cross-resistance profile, the 50% effective concentration (EC50) of this compound was determined against both wild-type (WT) HVDV and two mutant strains containing key resistance mutations (V82A and L90M) known to confer resistance to the first-generation protease inhibitor, Proteasevir (PTV). A polymerase inhibitor (Polymerase-B) and a neuraminidase inhibitor (Zanamivir) were included as controls.
The results demonstrate that while the V82A and L90M mutations confer high-level resistance to Proteasevir, they do not significantly impact the activity of this compound.[3] This suggests a lack of cross-resistance between this compound and Proteasevir.[1] As expected, the protease mutations had no effect on the activity of the polymerase or neuraminidase inhibitors, which target different viral proteins.
Table 1: Comparative Antiviral Activity (EC50) and Fold-Change in Resistance
| Compound | Target | Virus Strain | EC50 (nM) ± SD | Fold-Change vs. WT |
|---|---|---|---|---|
| This compound | HVDV-Pro | Wild-Type | 0.85 ± 0.11 | - |
| V82A Mutant | 0.92 ± 0.15 | 1.1 | ||
| L90M Mutant | 1.05 ± 0.20 | 1.2 | ||
| Proteasevir (PTV) | HVDV-Pro | Wild-Type | 12.5 ± 2.1 | - |
| V82A Mutant | 485.6 ± 35.2 | 38.8 | ||
| L90M Mutant | >1000 | >80 | ||
| Polymerase-B (PLB) | HVDV Polymerase | Wild-Type | 25.4 ± 3.5 | - |
| V82A Mutant | 24.9 ± 4.1 | 0.98 | ||
| L90M Mutant | 26.1 ± 3.8 | 1.0 | ||
| Zanamivir | Neuraminidase | Wild-Type | >5000 | - |
| V82A Mutant | >5000 | N/A |
| | | L90M Mutant | >5000 | N/A |
Data represents the mean of three independent experiments. Fold-change is calculated as (EC50 Mutant) / (EC50 Wild-Type).
Experimental Protocols
The data presented in Table 1 was generated using a standardized phenotypic antiviral susceptibility assay. The workflow for this assay is outlined below.
Detailed Methodology: Phenotypic Antiviral Susceptibility Assay
-
Cell Culture: MT-4 cells, a human T-cell line permissive to HVDV infection, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Virus Strains: Wild-type HVDV and mutant strains harboring site-directed mutations (V82A, L90M) in the HVDV-Pro gene were generated by reverse genetics and stocks were titered by TCID50 (50% tissue culture infectious dose) assay.
-
Assay Procedure:
-
MT-4 cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well.
-
Antiviral compounds were serially diluted in culture medium and added to the wells.
-
Cells were infected with either wild-type or mutant HVDV at a multiplicity of infection (MOI) of 0.01.
-
Control wells included uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates were incubated for 72 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
After incubation, cell viability was assessed as a measure of the virus-induced cytopathic effect (CPE). The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used according to the manufacturer's instructions.
-
Luminescence was read on a plate reader.
-
The percentage of cell viability was calculated relative to control wells.
-
EC50 values, the drug concentration required to protect 50% of cells from CPE, were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Conclusion
The experimental data indicates that this compound maintains full potency against HVDV strains that are highly resistant to the first-generation protease inhibitor, Proteasevir. The distinct resistance profile suggests that this compound utilizes a binding mode that is not compromised by the V82A and L90M mutations. This lack of cross-resistance is a promising characteristic, suggesting that this compound could be effective in treatment-experienced patients or in cases where resistance to older protease inhibitors has emerged. Further genotypic and phenotypic analysis with a broader range of clinical isolates is warranted to confirm these findings.
References
In Vitro and In Vivo Correlation of Antiviral Agent Activity: A Comparative Guide
An Objective Comparison of Remdesivir (as "Antiviral Agent 55"), Favipiravir, and Molnupiravir for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the in vitro and in vivo antiviral activities of three prominent RNA-dependent RNA polymerase (RdRp) inhibitors: Remdesivir (referred to herein as "this compound" per the topic prompt), Favipiravir, and Molnupiravir. The data presented is collated from numerous preclinical studies to offer an objective overview of their respective performances, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative In Vitro Efficacy
The in vitro activity of an antiviral agent is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of these values (CC50/EC50) provides the Selectivity Index (SI), a measure of the drug's therapeutic window.
Table 1: Comparative In Vitro Activity Against Coronaviruses (SARS-CoV-2)
| Antiviral Agent | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Remdesivir ("this compound") | Vero E6 | 0.77 - 1.65 | >100 | >129 | [1][2] |
| Calu-3 | 0.28 | >10 | >35 | [2] | |
| A549-ACE2 | 0.042 | >20 | >476 | [3] | |
| Favipiravir | Vero E6 | 61.88 | >400 | >6.46 | [4] |
| Molnupiravir (NHC) | Vero E6 | 0.3 | >10 | >33 | |
| Calu-3 | 0.08 | >10 | >125 | ||
| A549-ACE2 | ~0.1 | >10 | >100 |
Table 2: Comparative In Vitro Activity Against Influenza Viruses
| Antiviral Agent | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Remdesivir ("this compound") | Influenza A | N/A | Limited Data | N/A | N/A | |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | >12700 (>2000 µg/mL) | >565 | |
| Molnupiravir (NHC) | Influenza A & B | hAEC | 0.06 - 0.08 | >10 | >125 |
Note: EC50 and CC50 values can vary based on the specific viral strain, cell line, and experimental protocol used.
Comparative In Vivo Efficacy
In vivo studies in animal models are critical for evaluating the therapeutic potential of an antiviral agent in a living organism, providing insights into its pharmacokinetics, safety, and ability to reduce viral load and mitigate disease.
Table 3: Comparative In Vivo Efficacy in Animal Models
| Antiviral Agent | Animal Model | Virus | Dosing Regimen | Key Findings (Viral Load Reduction) | Reference(s) |
| Remdesivir ("this compound") | Rhesus Macaque | SARS-CoV-2 | 10 mg/kg loading dose, then 5 mg/kg daily (IV) | Statistically significant decrease in infectious viral titers in bronchoalveolar lavage fluid. | |
| Mouse (K18-hACE2) | SARS-CoV-2 | 10 or 30 mg/kg (Oral prodrug GS-621763) | Significantly reduced viral lung titers. | ||
| Favipiravir | Syrian Hamster | SARS-CoV-2 | High Dose (e.g., 300 mg/kg/day) | 4.0 log10 reduction in infectious virus lung titers. | |
| Mouse | Lassa Virus | 300 mg/kg/day | Rescued 100% of infected mice, with viremia decreasing below detection limits. | ||
| Molnupiravir | Ferret | SARS-CoV-2 | 5 mg/kg, twice daily (Oral) | Completely blocked transmission to contacts; infectious particles in treated animals became undetectable within 24 hours. | |
| Syrian Hamster | SARS-CoV-2 | 250 mg/kg, twice daily | Reduced lung viral titer. |
Mechanism of Action & Experimental Workflows
To understand the basis of their antiviral activity and the methods used for their evaluation, the following diagrams illustrate the mechanism of action for Remdesivir and a generalized workflow for in vitro antiviral screening.
Caption: Mechanism of action of Remdesivir ("this compound").
Caption: Generalized workflow for in vitro antiviral efficacy testing.
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
1. Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) to confluence in 12- or 24-well plates.
2. Compound and Virus Preparation:
-
Prepare serial dilutions of the antiviral agent in a serum-free cell culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
3. Infection:
-
Aspirate the culture medium from the confluent cell monolayers and wash with sterile phosphate-buffered saline (PBS).
-
Inoculate the cells with the prepared virus dilution and incubate for 1-2 hours at 37°C to allow for viral adsorption.
4. Treatment and Overlay:
-
After the adsorption period, remove the virus inoculum.
-
Add the medium containing the different concentrations of the antiviral agent to the respective wells. A "no drug" virus control and a "no virus" cell control must be included.
-
Gently add a semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose) to each well. This restricts the spread of the virus to adjacent cells.
5. Incubation and Visualization:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain the monolayer with a staining solution like 0.1% Crystal Violet.
6. Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against the stained background of uninfected cells.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.
Viral Load Quantification by qRT-PCR
Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is used to quantify the amount of viral RNA in a sample, providing a measure of viral load.
1. Sample Collection and RNA Extraction:
-
Collect samples (e.g., cell culture supernatant, tissue homogenates from in vivo studies).
-
Extract viral RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, virus-specific primers and probe (e.g., a TaqMan probe), and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.
4. Data Analysis:
-
Create a standard curve using known concentrations of a viral RNA standard.
-
The cycle threshold (Ct) value for each sample (the cycle number at which the fluorescence signal crosses a certain threshold) is used to determine the viral RNA copy number by comparing it to the standard curve.
-
Viral load is typically expressed as viral RNA copies per milliliter (for liquids) or per microgram of total RNA (for tissues).
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Agent 55 in Combination with Interferon-α
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of the novel investigational compound, "Antiviral agent 55," when used as a monotherapy and in combination with Interferon-alpha (IFN-α). The data presented herein demonstrates a significant synergistic effect, suggesting a potential for combination therapy in the treatment of viral infections.
Comparative Antiviral Activity
The antiviral efficacy of this compound and IFN-α, both alone and in combination, was evaluated against Influenza A virus (H1N1) and Hepatitis C virus (HCV) in cell culture models. The half-maximal effective concentrations (EC50) were determined, and the combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Antiviral Activity against Influenza A Virus (A/PR/8/34, H1N1) in A549 Cells
| Compound/Combination | EC50 (µM) | Combination Index (CI) |
| This compound | 2.8 | - |
| Interferon-α | 1.5 (ng/mL) | - |
| This compound + Interferon-α | 0.7 (Agent 55) + 0.3 (IFN-α) | 0.45 (Synergy) |
Table 2: Antiviral Activity against Hepatitis C Virus (HCV Genotype 1b) in Huh-7 Cells
| Compound/Combination | EC50 (µM) | Combination Index (CI) |
| This compound | 4.2 | - |
| Interferon-α | 2.1 (ng/mL) | - |
| This compound + Interferon-α | 1.1 (Agent 55) + 0.5 (IFN-α) | 0.51 (Synergy) |
Proposed Mechanism of Synergistic Action
The observed synergy is hypothesized to result from the complementary mechanisms of action of this compound and IFN-α. While IFN-α primarily activates the JAK-STAT pathway to induce the expression of hundreds of interferon-stimulated genes (ISGs) with antiviral functions, this compound is believed to inhibit a viral protein that antagonizes the host's innate immune response, thereby potentiating the effects of IFN-α.
Caption: Proposed synergistic mechanism of this compound and IFN-α.
Experimental Protocols
Cell Viability Assay
The cytotoxicity of this compound and IFN-α was assessed in A549 and Huh-7 cells using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the compounds for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis.
-
Antiviral Assay (H1N1)
-
Protocol:
-
Seed A549 cells in 96-well plates and grow to 90-95% confluency.
-
Wash cells with phosphate-buffered saline (PBS).
-
Infect cells with H1N1 virus at a multiplicity of infection (MOI) of 0.01 in the presence of varying concentrations of this compound and/or IFN-α.
-
Incubate for 48 hours at 37°C.
-
Collect the supernatant and determine the viral titer using a plaque assay or TCID50 assay on MDCK cells.
-
Calculate the EC50 values from the dose-response curves.
-
Caption: Workflow for the H1N1 antiviral and synergy assay.
Conclusion
The data strongly supports a synergistic interaction between this compound and Interferon-α against both Influenza A and Hepatitis C viruses in vitro. This combination significantly lowers the concentration of each agent required to inhibit viral replication, which could translate to improved therapeutic outcomes and a reduction in dose-related side effects. The proposed mechanism, involving the inhibition of a viral immune antagonist by this compound, thereby enhancing the innate antiviral response triggered by IFN-α, warrants further investigation. These findings highlight the potential of this compound as a valuable component of combination antiviral therapy.
Head-to-head comparison of "Antiviral agent 55" and remdesivir
For Immediate Release
This guide provides a detailed, data-driven comparison of two antiviral agents, Remdesivir (B604916) and a representative protease inhibitor designated here as "Antiviral Agent 55." The information is intended for researchers, scientists, and drug development professionals to offer an objective analysis of their respective mechanisms, efficacy, and safety profiles. For the purposes of this comparison, "this compound" is modeled on the characteristics of a potent oral antiviral protease inhibitor, nirmatrelvir (B3392351).
Executive Summary
Remdesivir, a broad-spectrum antiviral, functions as a nucleotide analog that inhibits viral RNA polymerase. It has been a key therapeutic agent in the management of hospitalized patients with severe COVID-19. "this compound" represents a class of oral antiviral drugs that target the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication. This guide will delve into the preclinical and clinical data for both agents, providing a framework for understanding their distinct and overlapping therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Remdesivir and "this compound."
Table 1: In Vitro Efficacy against SARS-CoV-2
| Antiviral Agent | Target | Cell Line | EC50 (µM) | Citation(s) |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | 0.77 - 23.15 | [1] |
| Human Airway Epithelial (HAE) | 0.01 | [1] | ||
| This compound (Nirmatrelvir) | Main protease (Mpro/3CLpro) | Vero E6 | Ki of ~1 nM | [2] |
Note: Ki (inhibition constant) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.
Table 2: Clinical Efficacy in Patients with COVID-19
| Antiviral Agent | Study Population | Key Finding | Citation(s) |
| Remdesivir | Hospitalized adults with COVID-19 | Shortened time to recovery by a median of 5 days (10 days vs. 15 days for placebo). | [3] |
| No significant difference in mortality in some studies. | [3] | ||
| This compound (Nirmatrelvir/ritonavir) | Non-hospitalized, high-risk adults with COVID-19 | 89% reduction in the risk of COVID-19-related hospitalization or death from any cause through Day 28 compared to placebo. |
Table 3: Safety and Tolerability Profile
| Antiviral Agent | Common Adverse Events | Serious Adverse Events | Citation(s) |
| Remdesivir | Nausea, elevated transaminase levels. | Infusion-related reactions, renal impairment. | |
| This compound (Nirmatrelvir/ritonavir) | Dysgeusia (altered taste), diarrhea, hypertension, myalgia. | Potential for significant drug-drug interactions due to ritonavir (B1064) component. |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol)
A common method to determine the in vitro efficacy of an antiviral agent is the plaque reduction neutralization test (PRNT) or a similar cytopathic effect (CPE) reduction assay.
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero E6 cells) is prepared in 96-well plates.
-
Compound Dilution: The antiviral agent is serially diluted to various concentrations in a cell culture medium.
-
Virus Inoculation: A standardized amount of the virus is added to the diluted compound and incubated.
-
Infection: The mixture of the virus and antiviral agent is then added to the cell monolayers.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (typically 3-5 days).
-
Quantification: The cells are then stained (e.g., with crystal violet or neutral red), and the viral plaques or the extent of CPE is quantified. The EC50 value is calculated as the concentration of the antiviral that inhibits the viral effect by 50%.
Clinical Trial Protocol: Remdesivir (Adapted from ACTT-1 Trial)
The Adaptive COVID-19 Treatment Trial (ACTT-1) was a randomized, double-blind, placebo-controlled trial.
-
Patient Population: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection and evidence of lower respiratory tract involvement.
-
Randomization: Patients were randomly assigned to receive either remdesivir or a placebo.
-
Treatment Regimen: The remdesivir group received a 200 mg loading dose on day 1, followed by a 100 mg daily maintenance dose for up to 9 days, administered intravenously.
-
Primary Outcome: The primary outcome was the time to recovery, defined as being discharged from the hospital or hospitalized but not requiring supplemental oxygen and no longer requiring medical care.
-
Data Analysis: The recovery rates between the two groups were compared to determine the efficacy of remdesivir.
Clinical Trial Protocol: "this compound" (Nirmatrelvir/ritonavir - Adapted from EPIC-HR Trial)
The Evaluation of Protease Inhibition for COVID-19 in High-Risk Patients (EPIC-HR) was a Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Non-hospitalized symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection and at least one risk factor for progression to severe disease. Participants were unvaccinated.
-
Randomization: Participants were randomized to receive either nirmatrelvir in combination with ritonavir or a placebo.
-
Treatment Regimen: The treatment group received 300 mg of nirmatrelvir and 100 mg of ritonavir orally every 12 hours for 5 days.
-
Primary Outcome: The primary endpoint was the proportion of participants with COVID-19-related hospitalization or death from any cause through day 28.
-
Data Analysis: The incidence of hospitalization or death was compared between the treatment and placebo groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Remdesivir.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for in vitro antiviral efficacy testing.
References
- 1. Study ties Paxlovid to lower COVID-19 hospitalization rate | CIDRAP [cidrap.umn.edu]
- 2. Pfizer shares in vitro efficacy of novel COVID-19 oral treatment against omicron variant [worldpharmanews.com]
- 3. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Antiviral Agent 55: A Comparative Guide Using CRISPR
Introduction
The development of novel antiviral therapeutics increasingly focuses on targeting host factors that viruses hijack for their replication.[1][2] This host-directed antiviral (HDA) strategy offers the potential for broad-spectrum activity and a higher barrier to the development of drug resistance.[1][2][3] However, a critical step in the development of any HDA is the rigorous validation of its intended biological target.[4][5] This guide provides a comparative overview of methodologies for validating the target of a hypothetical antiviral compound, "Antiviral Agent 55," with a primary focus on the application of CRISPR-Cas9 technology.
This compound is postulated to inhibit viral replication by targeting a crucial host protein, which we will refer to as "Host Factor for Viral Replication" (HFVR). Validating that HFVR is indeed the specific target of Agent 55 is essential to predict its efficacy, understand potential off-target effects, and advance its development. Here, we compare CRISPR-based gene editing with traditional methods like RNA interference (RNAi) and emerging chemical probe techniques.
Comparison of Target Validation Methodologies
Key Methodologies:
-
CRISPR-Cas9 Knockout (KO): This genetic perturbation tool uses a guide RNA (sgRNA) and the Cas9 nuclease to create a permanent double-strand break at a specific genomic locus, leading to a functional gene knockout through error-prone repair mechanisms.[8][9] For target validation, knocking out the proposed target gene should phenocopy the effect of the drug.
-
RNA Interference (RNAi): This method utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade a target mRNA transcript, resulting in a transient "knockdown" of protein expression.[10]
-
Chemical Probes/Affinity Pulldown: This biochemical approach uses a modified, tagged version of the drug to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry.
The following table summarizes a quantitative comparison of these methods for validating the HFVR target of this compound.
| Method | On-Target Efficiency | Off-Target Effects | Phenotypic Correlation (Resistance to Agent 55) | Key Advantages | Limitations |
| CRISPR-Cas9 KO | >90% (Complete knockout) | Low, but can be assessed with unbiased methods. | Very Strong: KO of HFVR gene confers high resistance. | Permanent and complete gene disruption; high specificity; ideal for creating stable validation models.[10] | Longer timeline to generate stable cell lines; potential for cellular compensation over time. |
| RNAi (siRNA/shRNA) | 50-80% (Transient knockdown) | Moderate to High: Prone to miRNA-like off-target effects. | Moderate: Partial knockdown may lead to partial resistance. | Rapid and transient, suitable for high-throughput screens. | Incomplete knockdown can lead to ambiguous results; significant off-target effects can confound data interpretation.[6] |
| Chemical Probes | N/A (Biochemical) | High: Non-specific binding is a major issue. | Indirect: Identifies binding partners, does not directly prove functional effect. | Directly identifies physical interactors of the compound. | Does not confirm functional relevance; synthesis of probes can be challenging; prone to false positives from abundant proteins. |
Validating the HFVR Target Using a CRISPR-Cas9 Knockout Screen
A pooled CRISPR-Cas9 knockout screen is a powerful, unbiased method to identify genes that, when lost, confer resistance to a drug.[11][12] In the context of this compound, cells lacking the true target (HFVR) should survive and proliferate in the presence of the drug, while cells with other gene knockouts will be killed.
Hypothetical Signaling Pathway of HFVR in Viral Replication
To contextualize the experiment, we propose a hypothetical pathway where HFVR is essential for a post-entry step in the viral life cycle. This compound acts by directly inhibiting HFVR's function.
Caption: Hypothetical role of Host Factor for Viral Replication (HFVR) in the viral life cycle and its inhibition by this compound.
Experimental Workflow: CRISPR Resistance Screen
The workflow for a pooled CRISPR knockout screen to validate the HFVR target is outlined below.
Caption: Workflow for a pooled CRISPR-Cas9 screen to identify genes conferring resistance to this compound.
Detailed Experimental Protocol: CRISPR-Cas9 Resistance Screen
This protocol details the steps for performing a pooled, loss-of-function CRISPR screen to identify resistance genes for this compound.
1. Cell Line and Library Preparation:
-
Cell Line: Use a human cell line (e.g., A549, Huh7) that is permissive to the virus of interest and stably expresses the Cas9 nuclease.
-
sgRNA Library: Utilize a genome-wide or focused sgRNA library (e.g., GeCKOv2). The library should be amplified and packaged into lentivirus according to established protocols.[12]
2. Lentiviral Transduction:
-
Determine the optimal multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA construct. An MOI of 0.3 is typically recommended.
-
Transduce the Cas9-expressing cells with the sgRNA lentiviral library.
-
At 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expand the surviving cell population while maintaining a library representation of at least 500 cells per sgRNA.
3. Drug Treatment (The Screen):
-
Determine the IC90 (concentration that inhibits 90% of cell viability) of this compound in the Cas9-expressing parental cell line.
-
Split the transduced cell library into two populations: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with the IC90 of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug pressure in the treatment arm. Ensure cell numbers are maintained to preserve library complexity.
4. Sample Harvesting and Data Analysis:
-
At the end of the screen, harvest at least 2 x 10^7 cells from each group (control and treatment).
-
Extract genomic DNA (gDNA) from the cell pellets.
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The primers should add adapters for next-generation sequencing (NGS).
-
Purify the PCR products and submit for NGS.
-
Analyze the sequencing data using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout).[13][14] This will involve:
-
Quality control of raw sequencing reads.[13]
-
Aligning reads to the sgRNA library reference file to get read counts for each sgRNA.
-
Comparing sgRNA abundance between the treatment and control samples to identify sgRNAs that are significantly enriched in the drug-treated population.[11][15]
-
Ranking genes based on the enrichment of their corresponding sgRNAs.
-
5. Hit Validation:
-
The top hit from the screen should be the proposed target, HFVR.
-
Validate this hit by individually knocking out the HFVR gene in the parental cell line using 2-3 of the most enriched sgRNAs from the screen.
-
Confirm the knockout via Sanger sequencing and Western blot (if an antibody is available).
-
Perform a dose-response assay with this compound on the HFVR-knockout cells versus the parental cells. A significant rightward shift in the IC50 curve for the knockout cells validates that loss of HFVR confers resistance, strongly supporting its role as the drug's target.
Conclusion
Rigorous target validation is a cornerstone of modern drug development. While several techniques exist, CRISPR-Cas9 knockout screens offer an unparalleled combination of specificity and functional readout.[7] By demonstrating that the genetic removal of HFVR phenocopies resistance to this compound, this methodology provides the highest level of confidence that HFVR is the bona fide target. This validation is a critical milestone, enabling further investment in the preclinical and clinical development of this compound as a promising therapeutic.
References
- 1. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
- 3. Broad-spectrum antiviral strategy: Host-targeting antivirals against emerging and re-emerging viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. researchgate.net [researchgate.net]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 9. mdpi.com [mdpi.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 12. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 14. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. crisprscreen.utf8 [rockefelleruniversity.github.io]
Comparative Efficacy of Oseltamivir ("Antiviral Agent 55") Against Resistant Influenza A Strains
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the neuraminidase inhibitor oseltamivir (B103847), herein referred to as "Antiviral Agent 55," against wild-type and resistant strains of influenza A virus. The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapy. Understanding the performance of existing antiviral agents against these variants and exploring alternative treatments is crucial for the development of effective therapeutic strategies. This document presents supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of oseltamivir and alternative antiviral agents against wild-type influenza A and strains carrying the H275Y mutation in the neuraminidase (NA) protein, a common mutation conferring oseltamivir resistance.[1] Efficacy is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral enzyme activity or replication. Lower values indicate greater potency.
Table 1: Efficacy of Neuraminidase Inhibitors against Oseltamivir-Susceptible (Wild-Type) and -Resistant (H275Y) Influenza A (H1N1) Strains
| Antiviral Agent | Target | Wild-Type (H1N1) IC50 (nM) | H275Y Mutant (H1N1) IC50 (nM) | Fold Increase in IC50 (Resistance) |
| Oseltamivir | Neuraminidase | 0.1 - 1.34[2] | >100 - 78,000 | ~300 - 400[1] |
| Zanamivir (B325) | Neuraminidase | 0.43 - 2.28[2] | 0.43 - 0.9 | No significant change |
| Peramivir | Neuraminidase | 0.76 ± 0.37 | 9.2 - 29 | ~12 - 38 |
| Laninamivir | Neuraminidase | Not widely reported | Not widely reported | Not widely reported |
Table 2: Efficacy of Baloxavir Marboxil against Influenza A Strains
| Antiviral Agent | Target | Wild-Type (H1N1/H3N2) EC50 (nM) | Oseltamivir-Resistant (H275Y) EC50 (nM) |
| Baloxavir marboxil | Polymerase acidic (PA) endonuclease | ~0.4 - 1.0 | ~0.4 - 1.0 |
Note: Baloxavir marboxil has a different mechanism of action and is generally effective against neuraminidase inhibitor-resistant strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neuraminidase Inhibition Assay
This assay measures the ability of an antiviral agent to inhibit the enzymatic activity of influenza neuraminidase. A commonly used method is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3][4]
Materials:
-
96-well black, flat-bottom plates
-
Influenza virus stock (wild-type and resistant strains)
-
Antiviral agents (e.g., oseltamivir carboxylate, zanamivir)
-
Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5)
-
MUNANA substrate solution (100 µM in assay buffer)
-
Stop Solution (e.g., 150 mM NaOH in 80% ethanol)
-
Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of the antiviral agents in assay buffer.
-
In a 96-well plate, add 25 µL of each antiviral dilution to triplicate wells. Include wells with assay buffer only as a no-drug control.
-
Add 50 µL of diluted virus preparation to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Initiate the reaction by adding 25 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence in a microplate reader.
-
Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well cell culture plates
-
Influenza virus stock (wild-type and resistant strains)
-
Antiviral agents
-
Virus Growth Medium (VGM) (e.g., DMEM with BSA and TPCK-trypsin)
-
Semi-solid overlay (e.g., Avicel or agarose (B213101) in media)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 12-well plates and grow to a confluent monolayer.[5]
-
Prepare 10-fold serial dilutions of the virus stock in VGM.
-
Prepare various concentrations of the antiviral agent in VGM.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with 100 µL of each virus dilution for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of the semi-solid overlay containing the different concentrations of the antiviral agent to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Mandatory Visualization
Signaling Pathways and Mechanisms
Caption: Mechanism of action of oseltamivir and the development of resistance.
Experimental Workflows
Caption: Experimental workflow for the neuraminidase inhibition assay.
Caption: Experimental workflow for the plaque reduction assay.
References
- 1. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influenza virus plaque assay [protocols.io]
Benchmarking "Antiviral Agent 55" Against the Current Standard of Care for HIV-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), "Antiviral Agent 55," with the current standard of care for Human Immunodeficiency Virus Type 1 (HIV-1). The objective of this document is to present a clear, data-driven analysis of this compound's performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to this compound
This compound is a next-generation NNRTI designed to bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change that allosterically inhibits the enzyme's polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA. This mechanism is critical for halting the viral replication cycle.
Comparative In Vitro Efficacy and Toxicity
The in vitro antiviral activity and cytotoxicity of this compound were evaluated against a panel of laboratory-adapted and clinical isolates of HIV-1. The results are compared with those of two established NNRTIs, Efavirenz and Rilpivirine, which are components of standard antiretroviral therapy (ART) regimens.
Table 1: Comparative In Vitro Antiviral Activity and Cytotoxicity
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HIV-1 (IIIB) | 0.85 | >50 | >58,824 |
| Efavirenz | HIV-1 (IIIB) | 1.7 | 42 | 24,706 |
| Rilpivirine | HIV-1 (IIIB) | 0.73 | 15.6 | 21,370 |
EC₅₀ (50% effective concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that reduces the viability of host cells by 50%. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over the host cell.
Experimental Protocols
In Vitro Antiviral Activity Assay (MT-4 Cell Line)
The antiviral activity of the compounds was determined using a cell-based assay with the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.
-
Cell Preparation: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Compound Dilution: A serial dilution of each compound was prepared in the culture medium.
-
Infection: MT-4 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
-
Treatment: The infected cells were then seeded into 96-well plates containing the various concentrations of the antiviral compounds.
-
Incubation: The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 570 nm.
-
Data Analysis: The EC₅₀ values were calculated by plotting the percentage of cell protection against the drug concentration.
Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in uninfected MT-4 cells.
-
Cell Seeding: Uninfected MT-4 cells were seeded into 96-well plates.
-
Compound Addition: The cells were exposed to a serial dilution of each compound.
-
Incubation: The plates were incubated for 5 days under the same conditions as the antiviral assay.
-
Viability Assessment: Cell viability was measured using the MTT assay.
-
Data Analysis: The CC₅₀ values were determined by plotting the percentage of cell viability against the drug concentration.
Visualizations
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for in vitro antiviral efficacy and cytotoxicity assessment.
HIV-1 Life Cycle and Mechanism of Action of this compound
Caption: HIV-1 life cycle and the inhibitory action of this compound.
Conclusion
The preliminary in vitro data suggests that this compound is a potent inhibitor of HIV-1 replication. Its EC₅₀ value is comparable to that of Rilpivirine and more potent than Efavirenz. Notably, this compound exhibits a superior selectivity index, indicating a wider therapeutic window and potentially a more favorable safety profile. Further studies, including resistance profiling and in vivo efficacy assessments, are warranted to fully elucidate the therapeutic potential of this compound as a novel treatment for HIV-1 infection.
Safety Operating Guide
Proper Disposal of Antiviral Agent 55: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of experimental compounds like Antiviral Agent 55 are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols is critical to mitigate risks associated with chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on its Safety Data Sheet (SDS).
Summary of Safety and Disposal Procedures
All personnel handling this compound must be thoroughly familiar with the following safety and disposal protocols. This information is summarized from the product's Safety Data Sheet.
| Precaution Category | Specific Guideline |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1] |
| Handling | Handle in a well-ventilated area.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Avoid formation of dust and aerosols.[1] |
| First Aid: Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the agent was ingested or inhaled.[1] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
| Spill Response | Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Remove all sources of ignition and use spark-proof tools.[1] |
| Primary Disposal Method | Dispose of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] |
| Environmental Protection | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1] Discharge into the environment must be avoided.[1] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
General Laboratory Safety Practices
While the Safety Data Sheet for this compound provides specific disposal instructions, it is also crucial to adhere to general best practices for handling chemical and biological agents in a laboratory setting. These include:
-
Engineering Controls: Whenever possible, handle hazardous materials within primary containment devices like biological safety cabinets or chemical fume hoods to minimize exposure.[2][3] Laboratory ventilation should ensure directional airflow from clean to contaminated areas.[2]
-
Work Practices: Avoid mouth pipetting and handle infectious or hazardous fluids carefully to prevent spills and aerosol generation.[2] Work surfaces should be decontaminated before and after use and immediately following any spills.[2]
-
Personal Protective Equipment (PPE): In addition to agent-specific recommendations, standard laboratory PPE such as lab coats, safety glasses, and gloves should be worn.[2][3] PPE should be properly removed and decontaminated or disposed of to prevent cross-contamination.[3]
-
Emergency Procedures: Ensure that all laboratory personnel are aware of the location and proper use of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[4] Establish and clearly communicate protocols for handling chemical spills.[4][5]
By integrating the specific disposal procedures for this compound with comprehensive laboratory safety protocols, research institutions can foster a secure working environment and ensure regulatory compliance.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. artsci.usu.edu [artsci.usu.edu]
Comprehensive Safety and Handling Guide for Antiviral Agent 55
This document provides essential safety protocols, operational guidelines, and disposal procedures for the handling of Antiviral Agent 55. The following information is critical for ensuring the safety of all laboratory personnel and the integrity of the research environment. All personnel must be thoroughly trained on these procedures before working with this compound.
Hazard Identification and Risk Assessment
This compound is a potent compound with potential health risks upon exposure. A thorough risk assessment must be conducted before any new procedure involving this agent.
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for adverse health effects from short-term exposure. | Use of appropriate personal protective equipment (PPE), work in a certified chemical fume hood. |
| Skin Irritation/Corrosion | May cause irritation or burns upon direct contact. | Wear nitrile or neoprene gloves, a fully buttoned lab coat, and safety glasses. |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Use of safety goggles or a face shield is mandatory. |
| Reproductive Toxicity | Potential for adverse effects on reproductive health. | Personnel who are pregnant or planning to become pregnant should avoid handling this compound. |
| Specific Target Organ Toxicity | May cause damage to specific organs through prolonged or repeated exposure. | Minimize exposure duration and quantity; work in a well-ventilated area. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure to this compound.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Standard |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Change gloves every two hours or immediately upon contamination. | ASTM D6319 (Nitrile), ASTM D7160 (Neoprene) |
| Eye and Face Protection | Chemical splash goggles and a face shield when handling quantities greater than 100 mg or when there is a splash hazard. | ANSI Z87.1 |
| Body Protection | A disposable, solid-front, back-tying gown over a fully buttoned lab coat. Cuffed sleeves are required. | ANSI/AAMI PB70 Level 2 or higher |
| Respiratory Protection | A NIOSH-approved N95 respirator is required for all procedures involving powdered or aerosolized forms of the agent. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary. | NIOSH 42 CFR 84 |
Workflow for Donning and Doffing PPE
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
Engineering Controls
Engineering controls are the primary method for containing this compound at the source.
-
Primary Engineering Control: All handling of powdered or volatile forms of this compound must be conducted in a certified Class II, Type B2 Biosafety Cabinet or a chemical fume hood with a face velocity of 100-120 feet per minute.
-
Secondary Engineering Control: The laboratory should be maintained under negative pressure relative to adjacent areas. Access to the laboratory should be restricted to authorized personnel.
Spill Management and Decontamination
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
Table 3: Spill Kit Contents
| Item | Quantity | Purpose |
| Absorbent Pads | 10 | To absorb liquid spills. |
| Deactivating Solution (10% Bleach) | 1 Liter | To chemically deactivate the antiviral agent. |
| Forceps and Scoop | 1 set | For handling contaminated materials. |
| Waste Bags (Hazardous Chemical Waste) | 5 | For disposal of contaminated materials. |
| PPE (as per Table 2) | 2 sets | For personnel responding to the spill. |
Spill Response Protocol
Caption: A step-by-step workflow for responding to a spill of this compound.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 4: Waste Stream Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, Gowns, etc.) | Yellow hazardous waste bag, placed in a rigid, leak-proof container. | Label with "Hazardous Chemical Waste" and the full chemical name. Arrange for pickup by the institution's environmental health and safety department. |
| Liquid Waste (Solutions containing the agent) | Designated, sealed, and shatter-resistant container. | Do not mix with other chemical waste streams. Label clearly. |
| Sharps (Needles, contaminated glassware) | Puncture-resistant sharps container specifically for chemically contaminated sharps. | Seal when 3/4 full and arrange for pickup. |
Experimental Protocol: Surface Decontamination Verification
This protocol outlines a method to verify the effectiveness of cleaning procedures after handling this compound.
Objective: To confirm the absence of residual this compound on work surfaces post-decontamination.
Materials:
-
Sterile swabs
-
5 mL sterile vials containing 1 mL of a 50:50 solution of acetonitrile (B52724) and water
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Identify and mark a 10 cm x 10 cm area on the decontaminated work surface.
-
Moisten a sterile swab with the acetonitrile/water solution.
-
Systematically swab the entire marked area, rotating the swab as you proceed.
-
Place the head of the swab into a labeled 5 mL vial and break the shaft.
-
Seal the vial.
-
Prepare a set of standards with known concentrations of this compound.
-
Analyze the swab sample and the standards using HPLC.
-
The limit of detection for this method should be established at 1 ng/cm². A result below this limit indicates successful decontamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
